Methyl o-tolyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWJMPDCCDMCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293502 | |
| Record name | Methyl o-tolyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-00-3, 26898-14-6 | |
| Record name | Methyl o-tolyl sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl o-tolyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-2-(methylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl o-Tolyl Sulfide: A Technical Guide for Researchers
CAS Number: 14092-00-3
Synonyms: 1-Methyl-2-(methylthio)benzene, o-Cresyl methyl sulfide, 2-Methyl-(1-thiaethyl)benzene
This technical guide provides a comprehensive overview of Methyl o-tolyl sulfide, a sulfur-containing aromatic compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and potential applications, with a focus on presenting quantitative data in a clear and accessible format.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₀S | NIST |
| Molecular Weight | 138.23 g/mol | NIST |
| Boiling Point | Estimated 200-220 °C | |
| Melting Point | Not available | |
| Density | Estimated ~1.05 g/cm³ | |
| Solubility | Soluble in common organic solvents. |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the S-CH₃ protons, a singlet for the aryl-CH₃ protons, and a complex multiplet pattern for the four aromatic protons.
-
¹³C NMR: The spectrum will display distinct signals for the two methyl carbons and the six aromatic carbons, with the carbon attached to the sulfur atom appearing at a characteristic downfield shift.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-S stretching.
Synthesis and Experimental Protocols
A common method for the synthesis of aryl methyl sulfides is the methylation of the corresponding thiol. For this compound, a potential synthetic route involves the reaction of o-thiocresol with a methylating agent.
Experimental Protocol: Synthesis of this compound from o-Thiocresol
This protocol is a general procedure that can be adapted for the synthesis of this compound.
Materials:
-
o-Thiocresol
-
Methyl iodide
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve o-thiocresol in ethanol.
-
Add a stoichiometric equivalent of sodium hydroxide to the solution to form the sodium thiophenolate salt.
-
Cool the mixture in an ice bath and slowly add a slight excess of methyl iodide dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer to obtain the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Caption: Synthesis workflow for this compound.
Applications in Drug Development
Thioether moieties are present in a variety of pharmaceuticals and bioactive molecules. The sulfur atom can engage in various non-covalent interactions, influencing the binding of a drug to its target. The methylthio group, in particular, can impact a molecule's lipophilicity and metabolic stability.
While specific applications of this compound in drug development are not extensively documented, its structural motif is of interest in medicinal chemistry for the following reasons:
-
Scaffold for Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Metabolic Studies: It can be used as a model compound to study the metabolism of aryl methyl sulfides, which is relevant for understanding the pharmacokinetics of drugs containing this functional group.
-
Structure-Activity Relationship (SAR) Studies: As a fragment or a substituent, it can be incorporated into lead compounds to explore how the methylthio group at the ortho position affects biological activity.
Safety Information
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety evaluation. Always consult a detailed and verified Safety Data Sheet (SDS) before handling any chemical.
An In-depth Technical Guide to the Physicochemical Properties of Methyl Tolyl Sulfides
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physicochemical properties of Methyl o-tolyl sulfide is exceptionally scarce. This guide provides the limited available information for the ortho-isomer and presents a comprehensive profile of the well-characterized Methyl p-tolyl sulfide as a comparative reference.
Introduction to Methyl Tolyl Sulfides
Methyl tolyl sulfides are organosulfur compounds with the chemical formula C₈H₁₀S. They are aromatic thioethers consisting of a toluene molecule substituted with a methylthio group. The relative position of the methyl and methylthio groups on the benzene ring gives rise to three structural isomers: ortho-, meta-, and para-methyl tolyl sulfide. These isomers can exhibit different physicochemical properties and biological activities due to steric and electronic effects. This guide focuses primarily on the ortho- and para-isomers, addressing the significant disparity in their documented properties.
This compound: An Overview
Identification and Calculated Properties
The following table summarizes the known identifiers and calculated physicochemical properties for this compound. It is critical to note that the property values are derived from computational models and have not been experimentally verified.
| Property | Value | Source |
| CAS Number | 14092-00-3 | NIST[1] |
| Molecular Formula | C₈H₁₀S | NIST[1] |
| Molecular Weight | 138.23 g/mol | NIST[1] |
| IUPAC Name | 1-methyl-2-(methylthio)benzene | NIST[1] |
| Synonyms | o-Cresyl methyl sulfide, this compound | Cheméo[2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 152.38 kJ/mol (Joback Calculated) | Cheméo[2] |
| LogP (Octanol/Water Partition Coefficient) | 3.2 (Predicted) | PubChem[3] |
Methyl p-tolyl sulfide: A Comprehensive Profile
In contrast to its ortho-isomer, Methyl p-tolyl sulfide (1-methyl-4-(methylthio)benzene) is a well-characterized compound with extensive data available. It serves as a valuable reference for understanding the general properties of this class of molecules.
Physicochemical Properties
The experimentally determined physicochemical properties of Methyl p-tolyl sulfide are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 623-13-2 | Sigma-Aldrich[4] |
| Molecular Formula | C₈H₁₀S | Sigma-Aldrich[4] |
| Molecular Weight | 138.23 g/mol | Sigma-Aldrich[4] |
| Appearance | Clear colorless to yellow liquid | Thermo Fisher[5] |
| Boiling Point | 52-54 °C at 1 mmHg | Sigma-Aldrich[4] |
| Density | 1.027 g/mL at 25 °C | Sigma-Aldrich[4] |
| Refractive Index (n20/D) | 1.5710-1.5760 | Thermo Fisher[5] |
| Flash Point | 85 °C (closed cup) | Sigma-Aldrich[4] |
| Solubility | Soluble in organic solvents such as alcohols and ethers. | ChemBK[6] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, general methods applicable to aryl sulfides can be adapted. The protocols described below are based on literature for related compounds, particularly Methyl p-tolyl sulfide.
Synthesis of Methyl Aryl Sulfides
A common method for the synthesis of methyl aryl sulfides is the methylation of the corresponding thiophenol. For instance, o-thiocresol can be used as a precursor for this compound.
General Protocol: S-Methylation of a Thiophenol
-
Deprotonation: The starting thiophenol (e.g., o-thiocresol or p-thiocresol) is dissolved in a suitable solvent such as ethanol or DMF. A base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol group, forming the more nucleophilic thiophenolate.
-
Methylation: A methylating agent, such as methyl iodide or dimethyl sulfate, is added to the solution. The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Analytical Characterization
Gas chromatography is a standard technique for assessing the purity of methyl tolyl sulfides and for separating the isomers.
Typical GC Protocol:
-
Instrument: Agilent 6890N GC or similar.[7]
-
Column: A capillary column with a stationary phase suitable for separating isomers, such as a cyclodextrin-based chiral column (e.g., Chiraldex G-TA) or a non-polar column (e.g., 5%-phenyl-methylpolysiloxane).[7]
-
Injector: Split/splitless inlet, typically at 250 °C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient is often employed. For example, for the analysis of methyl p-tolyl sulfide and its oxidation products, the temperature program could be: initial temperature of 110°C, ramp at 10°C/min to 130°C, then ramp at 20°C/min to 160°C, and hold for several minutes.[7]
-
Detector: A Flame Ionization Detector (FID) is commonly used for general-purpose analysis. For trace analysis of sulfur compounds, a Sulfur Chemiluminescence Detector (SCD) provides high selectivity and sensitivity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. For Methyl p-tolyl sulfide, characteristic signals include singlets for the two methyl groups and distinct aromatic proton signals.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of functional groups. The spectra of methyl tolyl sulfides would show characteristic C-H stretching and bending vibrations for the aromatic ring and methyl groups, as well as C-S stretching vibrations.
-
Mass Spectrometry (MS): GC-MS is a powerful tool for both separation and identification. The mass spectrum of methyl tolyl sulfide would show a molecular ion peak (m/z = 138) and characteristic fragmentation patterns.
Chemical Reactivity and Pathways
A primary reaction pathway for methyl tolyl sulfides is oxidation at the sulfur atom. This sequential oxidation is a key transformation in both synthetic chemistry and drug metabolism studies.
Oxidation to Sulfoxide and Sulfone
Methyl tolyl sulfide can be oxidized to the corresponding sulfoxide and further to the sulfone. This process can be achieved using various oxidizing agents.
References
- 1. mVOC 4.0 [bioinformatics.charite.de]
- 2. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Rt-XLSulfur Packed GC Column for Analysis of Low-Level Sulfur Compounds in C1-C6 Hydrocarbon Streams [restek.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. methyl p-tolyl sulfide [stenutz.eu]
In-depth Technical Guide: Physicochemical Properties of Methyl o-tolyl sulfide
This guide provides essential physicochemical data for Methyl o-tolyl sulfide, a compound of interest to researchers, scientists, and professionals in drug development. All quantitative information is summarized for clarity and ease of comparison.
Core Molecular Data
This compound, also known by its IUPAC name 1-methyl-2-(methylthio)benzene, is an organic sulfur compound.[1][2] The foundational molecular details are presented below.
| Property | Value | Source |
| Molecular Formula | C8H10S | [1][2] |
| Molecular Weight | 138.230 g/mol | [2] |
| CAS Registry Number | 14092-00-3 | [1][2] |
| IUPAC Standard InChI | InChI=1S/C8H10S/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3 | [2] |
| IUPAC Standard InChIKey | BHWJMPDCCDMCKC-UHFFFAOYSA-N | [2] |
| SMILES | CSc1ccccc1C | [1] |
Experimental and Predicted Properties
While extensive experimental data for this compound is not broadly available, the following table includes key predicted physicochemical properties that are valuable in research and development contexts.
| Property | Value | Unit | Source (if available) |
| Standard Gibbs free energy of formation (ΔfG°) | 152.38 | kJ/mol | [1] |
| Enthalpy of formation at standard conditions (ΔfH°gas) | kJ/mol | ||
| Enthalpy of fusion at standard conditions (ΔfusH°) | kJ/mol | ||
| Enthalpy of vaporization at standard conditions (ΔvapH°) | kJ/mol | ||
| Ideal gas heat capacity (Cp,gas) | J/mol×K | [1] | |
| Normal Boiling Point Temperature (Tboil) | K | [1] | |
| Normal melting (fusion) point (Tfus) | K | [1] | |
| Critical Temperature (Tc) | K | [1] | |
| Critical Pressure (Pc) | kPa | [1] | |
| Critical Volume (Vc) | m³/kmol | [1] | |
| Octanol/Water partition coefficient (logPoct/wat) | [1] | ||
| Log10 of Water solubility (log10WS) | mol/l | [1] | |
| McGowan's characteristic volume (McVol) | ml/mol | [1] |
Visualization of Molecular Identity
To provide a clear visual representation of the compound's identity, the following diagram illustrates the relationship between its common name, IUPAC name, and its fundamental molecular properties.
Caption: Relationship between the identifiers and fundamental properties of this compound.
References
Spectroscopic data for "Methyl o-tolyl sulfide" (NMR, IR, Mass Spec)
Introduction: This technical guide provides a comprehensive overview of the key spectroscopic data for tolyl sulfide isomers, with a focus on providing a representative dataset for researchers, scientists, and professionals in drug development. Due to the limited availability of a complete, publicly accessible dataset for Methyl o-tolyl sulfide, this document presents a detailed analysis of its isomer, Methyl p-tolyl sulfide . The spectroscopic principles and methodologies described are broadly applicable to all isomers and similar small molecules.
Data Presentation: Methyl p-tolyl sulfide
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl p-tolyl sulfide (4-(Methylthio)toluene).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 7.2 - 7.4 | Multiplet | Ar-H (Aromatic Protons) |
| 2.49 | Singlet | S-CH₃ (Sulfide Methyl Protons) |
| 2.33 | Singlet | Ar-CH₃ (Aromatic Methyl Protons) |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ, ppm) | Assignment |
| 137.2 | C -CH₃ (Aromatic Quaternary Carbon) |
| 133.5 | C -S (Aromatic Quaternary Carbon) |
| 130.1 | Ar-C H (Aromatic Methine Carbon) |
| 126.9 | Ar-C H (Aromatic Methine Carbon) |
| 21.0 | Ar-C H₃ (Aromatic Methyl Carbon) |
| 16.1 | S-C H₃ (Sulfide Methyl Carbon) |
Infrared (IR) Spectroscopy
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3020 - 2920 | Medium-Strong | C-H stretch (Aromatic and Aliphatic) |
| 1595 | Medium | C=C stretch (Aromatic ring) |
| 1490 | Strong | C=C stretch (Aromatic ring) |
| 805 | Strong | C-H bend (p-disubstituted aromatic ring) |
| 690 | Medium-Weak | C-S stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These methods are standard for the analysis of small, nonpolar organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) for nonpolar compounds.[1][2][3] The solution is prepared in a clean vial and may be gently vortexed to ensure complete dissolution.[2]
-
Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, the solution is filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
-
Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm), though residual solvent peaks can also be used for calibration.
-
Data Acquisition : The NMR tube is placed in the spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to maximize homogeneity and resolution.[2] Standard pulse sequences are then used to acquire the ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid) : For liquid samples, the simplest method is to run a "neat" spectrum. One to two drops of the pure liquid are placed directly onto the surface of one IR-transparent salt plate (e.g., NaCl or KBr).
-
Assembly : A second salt plate is carefully placed on top to create a thin liquid film sandwiched between the plates.
-
Data Acquisition : The assembled plates are placed in the sample holder of the FT-IR spectrometer. A background spectrum is typically run first, followed by the sample spectrum. The instrument records the absorption of infrared radiation as a function of frequency (typically 4000-400 cm⁻¹).
-
Cleaning : After analysis, the salt plates are thoroughly cleaned with a dry organic solvent like acetone and stored in a desiccator to prevent damage from moisture.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) for volatile compounds. This ensures that a pure compound enters the ionization source.
-
Ionization (Electron Ionization - EI) : In the ion source, the sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV). This process knocks an electron off a molecule, creating a positively charged radical cation known as the molecular ion ([M]⁺).
-
Fragmentation : The high energy of EI causes the molecular ion to be in a high-energy state, leading to its fragmentation into smaller, characteristic charged fragments and neutral pieces.
-
Mass Analysis : The positively charged ions (the molecular ion and the fragments) are accelerated into a mass analyzer. A magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum which is a plot of relative ion abundance versus m/z. The most abundant ion is designated the "base peak" and is assigned a relative abundance of 100%.
Visualization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of Methyl o-tolyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl o-tolyl sulfide, also known as 2-methylthioanisole or 1-methyl-2-(methylthio)benzene. This document details the prevalent synthetic methodology, provides comprehensive characterization data, and includes visual workflows to aid in laboratory practice.
Introduction
This compound is an organosulfur compound belonging to the thioanisole family. Its structural isomers, methyl p-tolyl sulfide and methyl m-tolyl sulfide, have been subjects of various chemical studies. The unique ortho-substitution of the methyl and methylthio groups gives rise to distinct steric and electronic properties, making it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and materials science. This guide serves as a technical resource for professionals engaged in the synthesis and application of this and related molecules.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is an adaptation of the Williamson ether synthesis, applied to thioethers. This SN2 reaction involves the nucleophilic attack of a thiolate anion on a methyl halide. In this specific case, o-thiocresol (o-toluenethiol) is deprotonated by a suitable base to form the corresponding thiolate, which then reacts with a methylating agent, typically methyl iodide.
Synthesis Pathway
The reaction proceeds as a single-step nucleophilic substitution.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of aryl methyl sulfides.
Materials:
-
o-Thiocresol (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) or Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Methyl iodide (CH₃I, 1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add o-thiocresol and anhydrous DMF (or acetone).
-
Cool the mixture to 0 °C using an ice bath.
-
If using sodium hydride, add it portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete to ensure complete deprotonation (hydrogen gas evolution will cease). If using potassium carbonate, add it in one portion.
-
Add methyl iodide dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound is as follows:
Caption: Workflow for the characterization of this compound.
Characterization Data
The identity and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques.
Physical and Spectroscopic Data
| Parameter | Value |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| CAS Number | 14092-00-3 |
| Appearance | Colorless to pale yellow liquid |
¹H NMR (Proton NMR) Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Note: Specific ¹H NMR data for the ortho isomer was not available in the searched literature. For comparison, the ¹H NMR spectrum of the para isomer, Methyl p-tolyl sulfide, shows signals for the aromatic protons around δ 7.1 ppm, the methylthio protons around δ 2.4 ppm, and the tolyl methyl protons around δ 2.3 ppm.
¹³C NMR (Carbon NMR) Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
Note: Specific ¹³C NMR data for the ortho isomer was not available in the searched literature. For comparison, the ¹³C NMR spectrum of the para isomer, Methyl p-tolyl sulfide, shows characteristic peaks for the aromatic carbons, the methylthio carbon, and the tolyl methyl carbon.
IR (Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Interpretation |
| ~3060 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch (methyl) |
| ~1580, ~1470, ~1440 | Aromatic C=C skeletal vibrations |
| ~750 | C-H out-of-plane bend (ortho-subst.) |
| ~1300 | C-S stretch |
Note: The IR data is predicted based on characteristic group frequencies and the vapor phase IR spectrum of a closely related compound.
Mass Spectrometry (MS) Data
The mass spectrum of this compound is available from the NIST WebBook.[1]
| m/z | Relative Intensity (%) | Assignment |
| 138 | ~100 | [M]⁺ (Molecular ion) |
| 123 | ~80 | [M - CH₃]⁺ (Loss of a methyl group) |
| 91 | ~60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | ~20 | [C₆H₅]⁺ (Phenyl cation) |
This comprehensive guide provides the essential information for the synthesis and characterization of this compound, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences. While specific NMR data for the ortho isomer is currently elusive in readily available literature, the provided information on its synthesis and other characterization parameters serves as a valuable starting point for further investigation.
References
An In-depth Technical Guide to 1-methyl-2-(methylthio)-benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-methyl-2-(methylthio)-benzene, also known as 2-methylthioanisole. While direct experimental data for this specific compound is limited in publicly accessible literature, this document compiles information based on established principles of organic chemistry and data from analogous compounds. This guide includes a plausible experimental protocol for its synthesis, predicted spectroscopic data for its characterization, a discussion of its expected chemical reactivity, and an exploration of its potential roles in medicinal chemistry and drug discovery. All quantitative data is summarized in structured tables, and key chemical transformations are visualized using diagrams.
Chemical Identity and Properties
1-methyl-2-(methylthio)-benzene is an aromatic organosulfur compound. Its structure features a benzene ring substituted with a methyl group and a methylthio group at adjacent positions.
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-(methylthio)-benzene | - |
| Synonyms | 2-methylthioanisole, Methyl o-tolyl sulfide | - |
| CAS Number | 14092-00-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀S | --INVALID-LINK-- |
| Molecular Weight | 138.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
Synthesis
A plausible and common method for the synthesis of 1-methyl-2-(methylthio)-benzene is the S-methylation of the corresponding thiophenol, 2-methylthiophenol. This reaction is a nucleophilic substitution where the thiolate anion, a potent nucleophile, displaces a leaving group from a methylating agent.
Experimental Protocol: Synthesis from 2-Methylthiophenol
This protocol is a representative procedure based on standard methods for the methylation of thiophenols.
Materials:
-
2-Methylthiophenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylthiophenol (1.0 eq) in a suitable solvent like methanol or ethanol. To this solution, add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the thiolate salt.
-
Methylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like dichloromethane or diethyl ether.
-
Purification: Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Isolation: The crude 1-methyl-2-(methylthio)-benzene can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Spectroscopic Data (Predicted and Experimental)
Accurate characterization of 1-methyl-2-(methylthio)-benzene is crucial for its identification and purity assessment. Below is a summary of its expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | 7.20 - 7.00 | m | 4H | Ar-H |
| 2.40 | s | 3H | Ar-CH₃ | |
| 2.35 | s | 3H | S-CH₃ |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| Carbons | 138.0 | Ar-C (quaternary, C-S) |
| 135.0 | Ar-C (quaternary, C-CH₃) | |
| 130.0 | Ar-CH | |
| 126.0 | Ar-CH | |
| 125.0 | Ar-CH | |
| 124.0 | Ar-CH | |
| 20.0 | Ar-CH₃ | |
| 15.0 | S-CH₃ |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2980-2850 | Medium | C-H stretch | Aliphatic C-H (CH₃) |
| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring |
| 1450-1370 | Medium | C-H bend | CH₃ |
| ~750 | Strong | C-H bend | ortho-disubstituted benzene |
Mass Spectrometry (MS)
The mass spectrum of 1-methyl-2-(methylthio)-benzene is available from the NIST WebBook.[1]
| m/z | Relative Intensity (%) | Possible Fragment |
| 138 | 100 | [M]⁺ (Molecular ion) |
| 123 | 80 | [M - CH₃]⁺ |
| 91 | 60 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | 20 | [C₆H₅]⁺ |
The fragmentation pattern is consistent with the structure, showing a prominent molecular ion peak and characteristic losses of the methyl groups.[2][3]
Chemical Reactivity
The chemical reactivity of 1-methyl-2-(methylthio)-benzene is primarily dictated by the aromatic ring and the sulfur atom.
Electrophilic Aromatic Substitution
The methyl (-CH₃) and methylthio (-SCH₃) groups are both ortho, para-directing and activating substituents for electrophilic aromatic substitution.[4][5] The directing effects of these two groups will influence the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. Due to steric hindrance from the adjacent methyl group, electrophilic attack is most likely to occur at the positions para and ortho to the activating groups.
Oxidation of the Sulfur Atom
The sulfur atom in the methylthio group is susceptible to oxidation. Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate, will typically oxidize the thioether to the corresponding sulfoxide.[6][7] The use of stronger oxidizing agents or an excess of the oxidant will lead to the formation of the sulfone.[1][8]
Potential Applications in Drug Discovery
While there is no direct evidence of 1-methyl-2-(methylthio)-benzene in drug development, the structural motifs present in the molecule, namely the methyl and methylthio groups, are of significant interest in medicinal chemistry.
The Role of the Methyl Group
The "magic methyl" effect is a well-documented phenomenon in drug design where the addition of a methyl group can significantly enhance the biological activity of a compound.[9][10] Methyl groups can improve metabolic stability by blocking sites of metabolism, increase lipophilicity to enhance membrane permeability, and improve binding affinity to target proteins through favorable hydrophobic interactions.[11][12]
The Significance of the Thioether Moiety
The thioether group is present in a number of approved drugs and is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its oxidation to the more polar sulfoxide and sulfone can be a key metabolic pathway, influencing the pharmacokinetic profile of a drug.[6] Furthermore, sulfur-containing heterocycles derived from structures bearing thioether groups have a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14]
Conclusion
1-methyl-2-(methylthio)-benzene is a readily accessible aromatic sulfide with predictable chemical reactivity. While its direct biological applications have not been extensively explored, the presence of both a methyl and a methylthio group suggests that it could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Further research into the biological activity of this compound and its derivatives is warranted to fully elucidate its potential in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Application of methyl in drug design]. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl o-Tolyl Sulfide and Its Isomers for Researchers and Drug Development Professionals
An Introduction to the Structural Isomers of Methyl Tolyl Sulfide
Methyl tolyl sulfide, a substituted thioanisole, exists as three structural isomers: ortho (o), meta (m), and para (p). The isomeric variation arises from the relative positions of the methyl (-CH₃) and methylthio (-SCH₃) groups on the benzene ring. These seemingly minor structural differences can lead to distinct physical, chemical, and potentially biological properties, making a comprehensive understanding of each isomer crucial for applications in research and drug development. This guide provides a detailed overview of the structural information, physicochemical properties, and synthetic methodologies for methyl o-tolyl sulfide and its isomers.
Core Structural and Physical Data
The fundamental properties of the methyl tolyl sulfide isomers are summarized below. While extensive data is available for the para isomer, specific experimental values for the ortho and meta isomers are less commonly reported.
| Property | This compound | Methyl m-tolyl sulfide | Methyl p-tolyl sulfide |
| CAS Number | 14090-87-0 | 17830-33-6 | 623-13-2[1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₀S[1][3] | C₈H₁₀S | C₈H₁₀S[1][3][4] |
| Molecular Weight | 138.23 g/mol [1][3] | 138.23 g/mol | 138.23 g/mol [1][3][4] |
| Density | Data not available | Data not available | 1.027 g/mL at 25 °C (lit.)[2][5] |
| Boiling Point | Data not available | Data not available | 52-54 °C at 1 mmHg (lit.)[2][5] |
| Refractive Index | Data not available | Data not available | n20/D 1.573 (lit.)[2][5] |
Isomeric Structures
The structural arrangements of the three isomers are depicted below using the DOT language for graph visualization.
Experimental Protocols: Synthesis of Aryl Methyl Sulfides
General Procedure for the S-methylation of Thiocresol:
This protocol is a generalized procedure and may require optimization for each specific isomer.
Materials:
-
Appropriate thiocresol isomer (o-, m-, or p-thiocresol)
-
Methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., ethanol, acetone, or a biphasic system)
-
Standard laboratory glassware and work-up reagents
Workflow:
Detailed Steps:
-
Deprotonation: The selected thiocresol isomer is dissolved in a suitable solvent, and a base is added to deprotonate the thiol group, forming a more nucleophilic thiolate. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.
-
Methylation: The methylating agent is added to the reaction mixture, usually dropwise and with cooling to control the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine when the starting material has been consumed.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove any remaining base or salts.
-
Purification: The crude product is purified, typically by vacuum distillation or column chromatography, to yield the desired methyl tolyl sulfide isomer.
Biological Activity and Drug Development Potential
Currently, there is a lack of specific studies in publicly accessible literature detailing the biological activities or signaling pathway involvement of this compound and its isomers. However, the aryl sulfide moiety is a recognized structural motif in a number of biologically active compounds and approved drugs. The introduction of a methyl group on the aromatic ring, as in the methyl tolyl sulfides, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
The related compound, methyl p-tolyl sulfone, has been investigated in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). A study on aryl methyl sulfones, where the carboxylic acid group of traditional NSAIDs was replaced with a methyl sulfone group, revealed potent inhibition of cyclooxygenase (COX) enzymes. This suggests that the tolyl sulfide and its oxidized derivatives could serve as scaffolds for the development of new therapeutic agents.
Further research is warranted to explore the potential biological activities of the methyl tolyl sulfide isomers, including their effects on various signaling pathways and their potential as starting points for the design of novel drug candidates. The isomeric position of the methyl group is likely to play a significant role in determining any observed biological effects due to steric and electronic differences between the ortho, meta, and para positions.
References
- 1. scbt.com [scbt.com]
- 2. Buy Methyl p-tolyl sulfide | 623-13-2 [smolecule.com]
- 3. Methyl p-tolyl sulfide, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Methyl p-tolyl sulfide 99 623-13-2 [sigmaaldrich.com]
- 5. メチル p-トリルスルフィド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. matrixscientific.com [matrixscientific.com]
An In-depth Technical Guide on the Thermodynamic Properties of Methyl o-tolyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of Methyl o-tolyl sulfide. Due to a scarcity of direct experimental data for the ortho isomer, this guide presents computationally derived data alongside detailed experimental protocols for the determination of key thermodynamic parameters. This information is crucial for understanding the compound's stability, reactivity, and behavior in various chemical and biological systems.
Introduction to this compound
This compound, also known as 1-methyl-2-(methylthio)benzene, is an organosulfur compound with the chemical formula C₈H₁₀S. As an aromatic sulfide, its thermodynamic properties are of interest in fields ranging from synthetic chemistry to materials science and drug development, where understanding the energetic landscape of a molecule is fundamental. This guide focuses on key thermodynamic properties such as enthalpy of formation, Gibbs free energy of formation, heat capacity, and enthalpies of phase transitions.
Quantitative Thermodynamic Data
Table 1: Calculated Thermodynamic Properties of this compound (CAS: 14092-00-3)
| Property | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | 152.38 | kJ/mol | Joback Calculated Property |
| Standard Enthalpy of Formation (Gas, 298.15 K) | Value not available | kJ/mol | - |
| Ideal Gas Heat Capacity (Cp,gas) | See Table 3 | J/(mol·K) | Joback Calculated Property |
| Enthalpy of Fusion at Standard Conditions | Value not available | kJ/mol | - |
| Enthalpy of Vaporization at Standard Conditions | Value not available | kJ/mol | - |
Note: The Joback method provides estimations and may have deviations from experimental values.[1]
Table 2: Physical Properties of Methyl p-tolyl sulfide (CAS: 623-13-2)
| Property | Value | Unit | Source |
| Boiling Point | 52-54 (at 1 mmHg) | °C | [2] |
| Density | 1.027 (at 25 °C) | g/mL | [2] |
| Refractive Index | n20/D 1.573 | [2] | |
| Flash Point | 85 | °C | [3] |
| Vapor Pressure | 0.149 (estimated) | mmHg at 25°C | [4] |
Table 3: Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)
The Joback method utilizes a polynomial to express the temperature dependence of the ideal gas heat capacity.[1]
Cp,gas = A + B·T + C·T² + D·T³
| Coefficient | Value |
| A | Not available |
| B | Not available |
| C | Not available |
| D | Not available |
(Specific coefficients for this compound are not available in the searched literature, but the Joback method provides a framework for their calculation based on group contributions.)
Experimental Protocols for Thermodynamic Property Determination
The following sections detail the standard experimental methodologies for determining the key thermodynamic properties of organosulfur compounds like this compound.
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that can be determined experimentally using combustion calorimetry.[5]
Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a static-bomb calorimeter. If the sample is volatile, it is encapsulated in a material with a known energy of combustion, such as a polyester bag.[5]
-
Calorimeter Setup: The bomb is filled with high-pressure oxygen (typically around 3 MPa) and a small, known amount of water is added to ensure that the final products are in their standard states. The bomb is then placed in a calorimeter jacket containing a precisely measured amount of water. The entire system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited using a cotton fuse and an electrical current. The combustion reaction leads to a temperature rise in the surrounding water, which is measured with high precision using a thermometer (e.g., a platinum resistance thermometer).
-
Data Acquisition: The temperature is recorded as a function of time until a stable final temperature is reached.
-
Calculations: The energy of combustion is calculated from the observed temperature change and the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid). Corrections are made for the ignition energy and the formation of nitric acid from residual nitrogen in the bomb.
-
Enthalpy of Formation Calculation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and H₂SO₄).[6]
Differential Scanning Calorimetry is a versatile technique for measuring heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (ΔfusH).[7][8]
Protocol:
-
Sample and Reference Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes isothermal segments and a constant heating rate (e.g., 10-20 K/min) across the temperature range of interest.[9]
-
Measurement Procedure: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. Three runs are typically performed:
-
An initial baseline run with two empty pans.
-
A run with a sapphire standard (of known heat capacity) to calibrate the heat flow signal.
-
The final run with the this compound sample.
-
-
Data Analysis for Heat Capacity: The heat capacity of the sample is calculated by comparing the heat flow signal of the sample to that of the sapphire standard at a given temperature, after subtracting the baseline.[10]
-
Data Analysis for Enthalpy of Fusion: If a melting transition occurs within the temperature range, the DSC curve will show an endothermic peak. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH), which can be quantified by integrating the peak.
The enthalpy of vaporization (ΔvapH) can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. Two common methods for measuring low vapor pressures are the Knudsen effusion method and the static method.
3.3.1. Knudsen Effusion Method
This method is suitable for substances with low vapor pressure.[11]
Protocol:
-
Apparatus: A Knudsen cell, which is a small container with a precisely machined small orifice, is used. The cell is placed in a vacuum chamber and its mass is continuously monitored by a sensitive microbalance.
-
Procedure: A sample of this compound is placed in the Knudsen cell. The system is evacuated to a high vacuum, and the cell is heated to a series of constant temperatures.
-
Measurement: At each temperature, the rate of mass loss due to the effusion of vapor through the orifice is measured.
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where A is the area of the orifice, M is the molar mass of the sample, R is the ideal gas constant, and T is the absolute temperature.[12]
-
Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.
3.3.2. Static Method
This method directly measures the equilibrium vapor pressure of a substance.[13]
Protocol:
-
Apparatus: A sample of this compound is placed in a thermostatted cell connected to a pressure sensor. It is crucial to thoroughly degas the sample to remove any dissolved volatile impurities.[13]
-
Procedure: The sample is frozen with liquid nitrogen, and the apparatus is evacuated. The sample is then allowed to melt, and the degassing process is repeated several times.
-
Measurement: The temperature of the cell is precisely controlled, and the pressure is measured once thermal and phase equilibrium is established. This is repeated at several different temperatures.
-
Enthalpy of Vaporization Calculation: Similar to the Knudsen effusion method, the enthalpy of vaporization is calculated from the slope of the plot of ln(P) versus 1/T.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the key thermodynamic properties of a substance like this compound.
Caption: Experimental workflow for determining thermodynamic properties.
Conclusion
While experimental data on the thermodynamic properties of this compound are limited, computational estimations provide valuable insights. The detailed experimental protocols provided in this guide for calorimetry and vapor pressure measurements offer a clear pathway for the empirical determination of these crucial parameters. Such data is indispensable for accurate modeling of chemical processes, understanding molecular stability, and for the rational design of new molecules in drug discovery and materials science.
References
- 1. Joback method - Wikipedia [en.wikipedia.org]
- 2. Methyl p-tolyl sulfide 99 623-13-2 [sigmaaldrich.com]
- 3. Methyl p-tolyl sulfide 99 623-13-2 [sigmaaldrich.com]
- 4. consilab.de [consilab.de]
- 5. researchgate.net [researchgate.net]
- 6. "Combustion Calorimetry of Rhombohedral Sulfur in Fluorine: A Question " by P. A. G. O'Hare, S. Susman et al. [digitalcommons.andrews.edu]
- 7. mse.ucr.edu [mse.ucr.edu]
- 8. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]
- 9. researchgate.net [researchgate.net]
- 10. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 11. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 12. pragolab.cz [pragolab.cz]
- 13. revroum.lew.ro [revroum.lew.ro]
Unveiling the Genesis of Methyl o-tolyl sulfide: An In-depth Technical Guide to its Early Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early literature surrounding the discovery and synthesis of Methyl o-tolyl sulfide, a compound of interest in various chemical and pharmaceutical research areas. By examining the foundational experimental protocols, this document provides a historical and practical perspective on the initial preparation of this significant thioether.
Introduction
The journey into the synthesis of aryl sulfides, including this compound, is rooted in the fundamental principles of organic chemistry developed in the 19th and early 20th centuries. The primary route to such compounds in that era was predicated on the availability of the corresponding thiophenol and a suitable methylating agent. The synthesis of this compound, therefore, is intrinsically linked to the first successful preparations of its precursor, o-thiocresol (2-methylthiophenol).
Early Synthesis of the Precursor: o-Thiocresol
The initial challenge for early organic chemists was the synthesis of the requisite thiol, o-thiocresol. While the exact first synthesis of o-thiocresol is not definitively pinpointed in readily available literature, the general methods for preparing thiophenols were established during that period. One of the most common and effective methods involved the reduction of arylsulfonyl chlorides.
A representative early procedure for the synthesis of a related compound, m-thiocresol, is detailed in Organic Syntheses. This procedure, based on the work of Bourgeois, provides valuable insight into the techniques available at the time.[1] The synthesis starts from the corresponding toluidine, which is diazotized and then converted to a xanthate. Subsequent hydrolysis of the xanthate yields the thiocresol.[1] It is highly probable that a similar pathway was one of the first successful routes to o-thiocresol.
The Dawn of this compound: The Williamson Ether Synthesis Analogue
With o-thiocresol in hand, the final step to this compound would have most likely been achieved through a reaction analogous to the Williamson ether synthesis.[2][3][4][5] Developed by Alexander Williamson in 1850, this reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion.[2][3][4] In the case of thioethers, the corresponding thiolate anion serves as the nucleophile.
The preparation would involve treating o-thiocresol with a base, such as sodium or potassium hydroxide, to form the sodium or potassium o-thiocresolate salt. This salt would then be reacted with a methylating agent, most commonly methyl iodide or dimethyl sulfate, to yield this compound.
Experimental Protocols from Early Literature
While the original publication of the first synthesis of this compound remains elusive in broad searches, we can reconstruct a detailed experimental protocol based on the established chemical principles and common laboratory practices of the late 19th and early 20th centuries.
Protocol 1: Synthesis of o-Thiocresol (adapted from early methods for thiocresol preparation)
Objective: To synthesize o-thiocresol from o-toluidine.
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Potassium Ethyl Xanthate
-
Ethanol
-
Potassium Hydroxide
-
Sulfuric Acid
-
Zinc Dust
-
Diethyl Ether
Procedure:
-
Diazotization: A solution of o-toluidine in concentrated hydrochloric acid and water is cooled to 0-5 °C. A solution of sodium nitrite in water is added slowly while maintaining the low temperature to form the diazonium salt solution.
-
Xanthate Formation: A solution of potassium ethyl xanthate in water is prepared. The cold diazonium salt solution is added slowly to the xanthate solution.
-
Hydrolysis: The resulting o-tolyl ethyl xanthate is isolated and then hydrolyzed by refluxing with a solution of potassium hydroxide in ethanol.
-
Isolation and Purification: After hydrolysis, the ethanol is distilled off, and the residue is acidified with sulfuric acid. The crude o-thiocresol is then purified by steam distillation in the presence of zinc dust to prevent oxidation. The distilled product is extracted with diethyl ether, dried, and the solvent is removed to yield purified o-thiocresol.
Protocol 2: Synthesis of this compound (based on the Williamson Ether Synthesis)
Objective: To synthesize this compound from o-thiocresol.
Materials:
-
o-Thiocresol
-
Sodium Hydroxide or Sodium Ethoxide
-
Ethanol (absolute)
-
Methyl Iodide or Dimethyl Sulfate
-
Diethyl Ether
Procedure:
-
Thiolate Formation: o-Thiocresol is dissolved in absolute ethanol. An equimolar amount of a strong base, such as sodium hydroxide or sodium ethoxide, is added to the solution to form the sodium o-thiocresolate.
-
Methylation: To the solution of the thiolate, an equimolar amount of methyl iodide or dimethyl sulfate is added. The reaction mixture is then refluxed for a period of time to ensure complete reaction.
-
Work-up and Isolation: After the reaction is complete, the mixture is cooled, and water is added to dissolve the inorganic salts. The aqueous solution is then extracted with diethyl ether.
-
Purification: The ether extract is washed with a dilute sodium hydroxide solution to remove any unreacted thiocresol, followed by washing with water until neutral. The ether layer is then dried over a suitable drying agent (e.g., anhydrous calcium chloride or sodium sulfate). The ether is distilled off, and the remaining liquid is purified by distillation to yield this compound.
Quantitative Data
Quantitative data from the earliest syntheses are often not as precise as modern measurements. However, based on the known properties of the compounds, the following data would have been targeted for characterization.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Refractive Index |
| o-Thiocresol | C₇H₈S | 124.21 | 194-195 | 15 | 1.578 |
| This compound | C₈H₁₀S | 138.23 | ~208-210 | - | ~1.570 |
Note: The boiling and melting points are approximate values based on current data and may have varied in early reports due to impurities and differences in measurement techniques.
Logical Relationships and Experimental Workflows
The synthesis of this compound follows a clear and logical progression from readily available starting materials of the era. The following diagrams illustrate the key relationships and workflows.
Caption: Logical progression from o-toluidine to this compound.
Caption: Experimental workflow for the two-stage synthesis.
Conclusion
The early synthesis of this compound represents a classic application of fundamental organic reactions developed during a transformative period in chemical science. While the precise "discovery" moment may be embedded within the vast historical chemical literature, the logical synthetic pathway from o-toluidine via o-thiocresol is clear. The methodologies described, rooted in the foundational work on diazotization, xanthate chemistry, and the Williamson ether synthesis, provided the framework for the preparation of this and many other aryl sulfides, paving the way for their future applications in research and development. This guide serves as a window into the ingenuity of early chemists and the enduring principles that continue to underpin modern synthetic chemistry.
References
Commercial suppliers of "Methyl o-tolyl sulfide" for research
An In-depth Technical Guide to Commercial Suppliers of Methyl o-tolyl sulfide for Research
For researchers, scientists, and professionals in drug development, the timely procurement of specific chemical reagents is critical to maintaining project momentum. This guide provides a comprehensive overview of commercial suppliers for this compound (CAS No. 14092-00-3), a key reagent in various synthetic applications. This document outlines supplier information, available product specifications, and a standardized workflow for acquiring research chemicals.
Commercial Suppliers and Product Specifications
This compound, also known as 1-methyl-2-(methylthio)benzene or o-cresyl methyl sulfide, is available from a range of chemical suppliers. The table below summarizes the offerings from several prominent vendors, providing a comparative view of purity, available quantities, and other pertinent data for research and development purposes.
| Supplier | Product Name | CAS Number | Purity | Available Quantities | Notes |
| Tengzhou Xiang Yuan Aroma Chemicals Co., Ltd | This compound; o-Cresyl methyl sulfide | 14092-00-3 | - | Inquiry | Supplier of aroma chemicals.[1] |
| ChemicalBook | 2-METHYLBENZYL MERCAPTAN, 97 (synonym: this compound) | 14092-00-3 | 97% | - | Lists multiple suppliers.[2][3] |
| P&S Chemicals | 2-Methylbenzyl mercaptan (synonym: this compound) | 14092-00-3 | - | Quotation based | Provides a list of synonyms.[4] |
| Cheméo | Benzene, 1-methyl-2-(methylthio)- (synonym: this compound) | 14092-00-3 | - | - | Provides chemical properties.[5] |
Note: The availability and specifications of chemical products can change. It is always recommended to visit the supplier's website for the most current information.
Experimental Applications and Protocols
While specific experimental protocols are highly dependent on the research context, this compound is commonly utilized in organic synthesis. For instance, it can serve as a precursor in oxidation reactions to form the corresponding sulfoxide, a valuable intermediate in medicinal chemistry. A general synthetic protocol for such an oxidation is described in a study on the syntheses and applications of sulfoximines, where this compound was oxidized using m-chloroperoxybenzoic acid (mCPBA) to afford the sulfoxide product.[6] The biological applications of related compounds are explored in studies on artificial peroxygenases, highlighting the relevance of thioethers in biocatalysis research.[7]
Chemical Procurement Workflow
The process of acquiring a chemical for research purposes follows a structured workflow. This ensures that the correct compound is sourced in a timely and compliant manner. The following diagram illustrates a typical procurement process for a chemical like this compound.
References
- 1. echemi.com [echemi.com]
- 2. 2-METHYLBENZYL MERCAPTAN, 97 | 14092-00-3 [chemicalbook.com]
- 3. 14092-00-3 CAS Manufactory [m.chemicalbook.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Benzene, 1-methyl-2-(methylthio)- (CAS 14092-00-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Methodological & Application
Application Notes and Protocols for Methyl o-tolyl sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl o-tolyl sulfide, an unsymmetrical aryl sulfide, presents a versatile platform for a variety of organic transformations. Its unique substitution pattern, featuring a methylsulfanyl group positioned ortho to a methyl group on the benzene ring, allows for selective functionalization of the aromatic ring and the benzy lic position. This document provides an overview of potential applications of this compound in organic synthesis, including its preparation, use in directed ortho-metalation, benzylic functionalization, and oxidation to corresponding sulfoxides and sulfones. The protocols provided are based on established methodologies for structurally related compounds and are intended to serve as a starting point for further investigation and optimization.
Synthesis of this compound
The synthesis of this compound can be achieved through several standard methods for aryl sulfide formation. A common and effective approach involves the nucleophilic substitution of an appropriate o-tolyl electrophile with a methylthiolate source.
Protocol 1: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide
This protocol describes the synthesis of this compound from 2-bromotoluene and sodium thiomethoxide.
Reaction Scheme:
Caption: Workflow for the directed ortho-metalation of this compound.
Protocol 2: Postulated Directed ortho-Metalation and Functionalization
This protocol is an adaptation from procedures for thioanisole and requires optimization for this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., iodomethane, benzaldehyde, N,N-dimethylformamide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Schlenk flask and line
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C.
-
Add freshly distilled TMEDA (1.2 equiv) followed by the dropwise addition of n-BuLi or s-BuLi (1.1 equiv).
-
Slowly add a solution of this compound (1.0 equiv) in anhydrous THF to the cooled base solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 equiv) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Regioselectivity:
Due to the steric hindrance of the ortho-methyl group, lithiation is expected to occur predominantly at the C6 position of the aromatic ring.
Benzylic Functionalization
The benzylic methyl group of this compound is susceptible to radical halogenation, providing a handle for further synthetic transformations. The adjacent methylsulfanyl group may have a modest electronic influence on this process.
Protocol 3: Benzylic Bromination
This protocol describes the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).
Reaction Scheme:
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl4) or other suitable non-polar solvent
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., sunlamp)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of this compound (1.0 equiv) in CCl4, add NBS (1.05 equiv) and a catalytic amount of BPO or AIBN.
-
Heat the mixture to reflux and irradiate with a light source to initiate the radical reaction.
-
Monitor the reaction by observing the consumption of the denser NBS.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO3, saturated aqueous Na2S2O3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure.
-
The crude product, o-(methylthio)benzyl bromide, can be used directly in subsequent reactions or purified by careful distillation or chromatography, though it may be lachrymatory and unstable.
Quantitative Data (Representative for Benzylic Bromination):
| Substrate | Brominating Agent | Initiator | Solvent | Yield (%) |
| Toluene | NBS | AIBN | CCl4 | 60-75 |
| p-Xylene | NBS | BPO | Benzene | 70-85 |
| Ethylbenzene | NBS | Light | CCl4 | 55-70 |
Note: Yields are representative for benzylic bromination reactions and may vary for this compound.
Oxidation of the Sulfide Moiety
The sulfur atom in this compound can be selectively oxidized to form the corresponding sulfoxide or sulfone. These oxidized derivatives are valuable synthetic intermediates, with the sulfoxide group being a chiral center and a powerful directing group in its own right.
Oxidation Pathway
Caption: Oxidation pathway of this compound.
Protocol 4: Selective Oxidation to Methyl o-tolyl sulfoxide
This protocol describes the selective oxidation of the sulfide to the sulfoxide using hydrogen peroxide in acetic acid. [1] Materials:
-
This compound
-
30% Hydrogen peroxide (H2O2)
-
Glacial acetic acid
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 equiv) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO3.
-
Extract the product with CH2Cl2 (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to yield the crude methyl o-tolyl sulfoxide.
-
Purify by column chromatography or recrystallization.
Protocol 5: Oxidation to Methyl o-tolyl sulfone
This protocol describes the complete oxidation of the sulfide to the sulfone.
Materials:
-
This compound
-
30% Hydrogen peroxide (H2O2)
-
Glacial acetic acid
-
(or other strong oxidizing agents like m-CPBA or Oxone®)
Procedure:
-
Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., glacial acetic acid or dichloromethane).
-
Add an excess of the oxidizing agent (e.g., ≥ 2.2 equivalents of 30% H2O2 or m-CPBA).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete as indicated by TLC.
-
Work-up the reaction mixture according to the oxidizing agent used. For H2O2/acetic acid, follow the neutralization and extraction procedure in Protocol 4. For m-CPBA, wash with aqueous sodium sulfite and sodium bicarbonate.
-
Dry the organic layer, concentrate, and purify the resulting methyl o-tolyl sulfone by recrystallization or column chromatography.
Quantitative Data for Aryl Sulfide Oxidation:
| Substrate | Oxidizing Agent | Product | Solvent | Temp (°C) | Yield (%) |
| Methyl phenyl sulfide | H2O2 (1.1 eq) | Sulfoxide | Acetic Acid | RT | 90-99 [1] |
| Aryl alkyl sulfide | Ti(OiPr)4/chiral diol/TBHP | Chiral Sulfoxide | Toluene | -20 | 70-80 |
| Aryl alkyl sulfide | H2O2 (excess) | Sulfone | Acetic Acid | RT | >90 |
| Diaryl sulfide | m-CPBA (2.2 eq) | Sulfone | CH2Cl2 | RT | >95 |
Conclusion
This compound is a promising starting material for the synthesis of a variety of functionalized aromatic compounds. Its strategic placement of methyl and methylsulfanyl groups allows for selective transformations at the aromatic and benzylic positions. The protocols and data presented here, derived from established methodologies for analogous compounds, provide a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further investigation and optimization of these reactions will undoubtedly expand the scope of its applications in organic synthesis and drug discovery.
References
Application Notes and Protocols: Chiral Methyl p-Tolyl Sulfoxide in Asymmetric Catalysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral sulfoxides are a pivotal class of organosulfur compounds that have garnered significant attention in asymmetric synthesis. Their utility stems from the stereogenic sulfur center, which can effectively induce chirality in a wide array of chemical transformations. While the direct use of methyl o-tolyl sulfide as a ligand is not extensively documented in scientific literature, its isomer, methyl p-tolyl sulfoxide, has emerged as a valuable chiral auxiliary and ligand in asymmetric catalysis. This document provides detailed application notes and protocols for the synthesis and utilization of enantiopure methyl p-tolyl sulfoxide as a representative example of a chiral methyl tolyl sulfoxide ligand in asymmetric oxidation reactions.
I. Synthesis of Enantiopure Methyl p-Tolyl Sulfoxide
The preparation of enantiomerically pure sulfoxides is a critical first step for their application in asymmetric catalysis. A common and effective method is the asymmetric oxidation of the corresponding prochiral sulfide.
Asymmetric Oxidation of Methyl p-Tolyl Sulfide
A widely employed method for the asymmetric oxidation of methyl p-tolyl sulfide involves the use of a chiral titanium complex. The combination of a chiral ligand, such as (R)-6,6′-Diphenyl-BINOL, with a titanium alkoxide generates a chiral catalyst that can selectively oxidize the sulfide to the corresponding sulfoxide with high enantioselectivity.[1]
Table 1: Asymmetric Oxidation of Methyl p-Tolyl Sulfide [1]
| Entry | Chiral Ligand | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R)-6,6′-Diphenyl-BINOL | 5 | 70% aq. TBHP | Toluene | RT | 81 | 90 |
| 2 | (R)-BINOL | 10 | 70% aq. TBHP | Toluene | RT | 75 | 85 |
Experimental Protocol: Asymmetric Oxidation of Methyl p-Tolyl Sulfide [1]
Materials:
-
(R)-6,6′-Diphenyl-BINOL
-
Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)
-
Methyl p-tolyl sulfide
-
70% aqueous tert-Butyl hydroperoxide (TBHP)
-
Toluene
-
Water
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a solution of (R)-6,6′-Diphenyl-BINOL (0.05 mmol) in toluene (5 mL), add Ti(O-i-Pr)₄ (0.025 mmol) and water (0.5 mmol).
-
Stir the mixture at room temperature for 60 minutes to form the chiral catalyst.
-
Add methyl p-tolyl sulfide (1 mmol) to the solution and continue stirring at room temperature for another 60 minutes.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add 70% aqueous TBHP (2 mmol) to the cooled mixture.
-
Stir the reaction at 0-5 °C for 60 minutes, and then allow it to warm to room temperature and stir for an additional 19 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/cyclohexane 1:1) to yield (R)-methyl-p-tolyl sulfoxide.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
II. Application in Asymmetric Catalysis: Vanadium-Catalyzed Sulfoxidation
Chiral sulfoxides can act as ligands in metal-catalyzed reactions to induce enantioselectivity. A notable application is in the vanadium-catalyzed oxidation of prochiral sulfides. In these reactions, a chiral ligand, often a Schiff base, is used in conjunction with a vanadium source to create a chiral catalytic species. While methyl p-tolyl sulfoxide itself can be the target of asymmetric synthesis, it can also be part of a more complex chiral ligand system. For the purpose of these notes, we will focus on the synthesis of chiral methyl p-tolyl sulfoxide using a vanadium-based catalytic system.
Table 2: Vanadium-Catalyzed Asymmetric Oxidation of Methyl p-Tolyl Sulfide
| Entry | Chiral Ligand | Vanadium Source | Catalyst Loading (mol%) | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Schiff Base 12 | VO(acac)₂ | 1.5 | 30% H₂O₂ | CH₂Cl₂ | 0 | High | 43 |
Note: The initial enantiomeric excess can be significantly enhanced through recrystallization.
Experimental Protocol: Vanadium-Catalyzed Asymmetric Oxidation
Materials:
-
Chiral Schiff base ligand (e.g., ligand 12 as described in the cited literature)
-
Bis(acetylacetonato)oxovanadium(IV) (VO(acac)₂)
-
Methyl p-tolyl sulfide
-
30% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Prepare the catalyst in situ by stirring a solution of the chiral Schiff base ligand (0.015 mmol) and VO(acac)₂ (0.01 mmol) in CH₂Cl₂ (4 mL) at room temperature for 30 minutes.
-
Add methyl p-tolyl sulfide (1 mmol) to the catalyst solution and stir for an additional 30 minutes at room temperature.
-
Cool the mixture to 0 °C.
-
Add 30% H₂O₂ (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C. Monitor the reaction progress by TLC.
-
Once the reaction is complete, evaporate the organic solvent.
-
Extract the residue with a hexane/diethyl ether mixture to remove any unreacted sulfide.
-
Subsequently, extract the product with chloroform.
-
Combine the chloroform extracts, wash with 10% NaOH solution, and dry over an appropriate drying agent.
-
Remove the solvent under reduced pressure to yield the crude methyl p-tolyl sulfoxide.
-
The enantiomeric excess can be determined by chiral HPLC. Further purification and enhancement of enantiopurity can be achieved by recrystallization.
III. Visualizations
The following diagrams illustrate the general workflows and a plausible catalytic cycle for the synthesis and application of chiral methyl p-tolyl sulfoxide.
Caption: Workflow for the asymmetric synthesis of (R)-methyl p-tolyl sulfoxide.
Caption: Plausible catalytic cycle for vanadium-catalyzed sulfoxidation.
References
Application Notes and Protocols for the Oxidation of Methyl o-tolyl sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis, with the resulting products serving as crucial intermediates in the pharmaceutical and agrochemical industries. Chiral sulfoxides, in particular, are valuable building blocks in asymmetric synthesis. This document provides a detailed experimental protocol for the oxidation of "Methyl o-tolyl sulfide," a common substrate in medicinal chemistry. The protocols herein describe the selective oxidation to the corresponding sulfoxide and the potential for further oxidation to the sulfone, offering researchers a comprehensive guide to this important reaction.
Reaction Overview
The oxidation of this compound can be controlled to yield either the sulfoxide or the sulfone, depending on the choice of oxidant and reaction conditions. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The ortho-methyl group on the aromatic ring can introduce steric hindrance, potentially influencing the reaction rate and selectivity compared to its para- and meta-isomers.
Experimental Protocols
Protocol 1: Selective Oxidation to Methyl o-tolyl sulfoxide using m-CPBA
This protocol details the synthesis of methyl o-tolyl sulfoxide from this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidant. This method is known for its reliability and generally good yields.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvent for purification (e.g., acetone/n-pentane mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM. Slowly add the m-CPBA solution dropwise to the stirred solution of this compound over a period of 10-15 minutes, ensuring the temperature remains at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The sulfoxide product is more polar than the starting sulfide.
-
Quenching the Reaction: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash chromatography on silica gel. A solvent system such as acetone/n-pentane (e.g., 1:3 ratio) can be effective for separating the sulfoxide from non-polar impurities and the m-chlorobenzoic acid byproduct.[1]
-
Characterization: The final product, methyl o-tolyl sulfoxide, can be characterized by NMR spectroscopy. The reported ¹H NMR (600 MHz, CDCl₃) shows a peak at δ = 7.89 ppm.[1] A yield of approximately 75% can be expected.[1]
Protocol 2: Oxidation to Methyl o-tolyl sulfone
For the synthesis of the corresponding sulfone, a stronger oxidizing agent or a higher stoichiometry of the oxidant is required.
Procedure:
-
Follow the same reaction setup as in Protocol 1.
-
Use at least 2.2 equivalents of m-CPBA.
-
The reaction may be allowed to warm to room temperature to ensure complete oxidation to the sulfone.
-
Monitor the reaction by TLC until the sulfoxide intermediate is fully converted to the more polar sulfone.
-
Perform the same work-up and purification steps as described in Protocol 1. The sulfone is more polar than the sulfoxide, so the chromatography gradient may need to be adjusted.
Quantitative Data Summary
The following table summarizes quantitative data for the oxidation of methyl tolyl sulfides under various conditions. Note that specific data for the ortho-isomer is limited, and data for the para-isomer is included for comparison.
| Substrate | Oxidant (equivalents) | Catalyst | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| This compound | m-CPBA (1.3) | None | - | - | - | Methyl o-tolyl sulfoxide | 75 | [1] |
| Methyl p-tolyl sulfide | 30% H₂O₂ (1.2) | VO(acac)₂ / Schiff base | CH₂Cl₂ | RT | 23 | (R)-(+)-Methyl p-tolyl sulfoxide | High | [2] |
| Methyl p-tolyl sulfide | Cumene hydroperoxide (1.0) | Chiral Titanium Complex | CH₂Cl₂ | -23 | - | (S)-(-)-Methyl p-tolyl sulfoxide | 87 | Organic Syntheses, Coll. Vol. 8, p.464 (1993) |
| Methyl phenyl sulfide | 30% H₂O₂ (4.0) | None | Glacial Acetic Acid | RT | 20 | Methyl phenyl sulfoxide | 98 | Molecules 2007, 12(2), 304-311 |
| Various Sulfides | 30% H₂O₂ (1.1) | Dendritic Phosphomolybdate | 95% EtOH | 30 | 2 | Corresponding Sulfoxides | >90 | Molecules 2019, 24(18), 3381 |
| Various Sulfides | 30% H₂O₂ (3.0) | Dendritic Phosphomolybdate | 95% EtOH | 40 | 3 | Corresponding Sulfones | >90 | Molecules 2019, 24(18), 3381 |
Visualizations
Signaling Pathway of Sulfide Oxidation
The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone proceeds through a stepwise oxygen transfer mechanism.
Caption: Stepwise oxidation of this compound.
Experimental Workflow for Sulfoxide Synthesis
The following diagram outlines the general laboratory workflow for the synthesis of methyl o-tolyl sulfoxide.
Caption: Laboratory workflow for sulfoxide synthesis.
References
Application Notes and Protocols: Synthesis of Thioridazine Intermediate from Methyl o-tolyl sulfide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-methylthiophenothiazine, a key pharmaceutical intermediate in the production of the antipsychotic drug Thioridazine. The protocols outlined below are based on established chemical syntheses for phenothiazine derivatives.
Introduction
Methyl o-tolyl sulfide and its derivatives are valuable building blocks in medicinal chemistry. A significant application is in the synthesis of phenothiazine-based pharmaceuticals. This document details the synthetic pathway to 2-methylthiophenothiazine, an essential precursor for Thioridazine. The synthesis involves a two-step process: the formation of a diphenylamine precursor followed by a thionation reaction to construct the phenothiazine core. Subsequently, the alkylation of this intermediate to yield Thioridazine is described.
Synthetic Pathway Overview
The overall synthesis is a two-stage process. The first stage involves the synthesis of the key intermediate, 2-methylthiophenothiazine. The second stage is the alkylation of this intermediate to produce the final active pharmaceutical ingredient, Thioridazine.
Figure 1: Overall synthetic pathway for Thioridazine.
Experimental Protocols
Stage 1: Synthesis of 2-Methylthiophenothiazine
This stage involves an initial Ullmann condensation followed by a cyclization reaction.
3.1.1. Protocol: Ullmann Condensation to form 2-((3-(Methylthio)phenyl)amino)benzoic acid
This protocol is adapted from general Ullmann condensation procedures.
Materials and Reagents:
-
3-(Methylthio)aniline
-
2-Chlorobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Copper (I) iodide (CuI)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-(methylthio)aniline (1 equivalent), 2-chlorobenzoic acid (1.1 equivalents), potassium carbonate (2 equivalents), and copper (I) iodide (0.1 equivalents).
-
Add anhydrous dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to reflux (approximately 153°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3 to precipitate the product.
-
Filter the precipitate and wash with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography.
3.1.2. Protocol: Cyclization to form 2-Methylthiophenothiazine
This protocol is based on the thionation of diphenylamine derivatives.
Materials and Reagents:
-
2-((3-(Methylthio)phenyl)amino)benzoic acid
-
Sulfur (S)
-
Iodine (I₂) (catalyst)
-
High-boiling point solvent (e.g., o-dichlorobenzene or diphenyl ether)
Procedure:
-
In a flask equipped with a reflux condenser and a gas outlet to trap evolved hydrogen sulfide, combine 2-((3-(methylthio)phenyl)amino)benzoic acid (1 equivalent) and sulfur (2.2 equivalents).
-
Add a catalytic amount of iodine (approximately 1% by weight of the diphenylamine derivative).
-
Add a high-boiling point solvent.
-
Heat the mixture to reflux (180-220°C) and maintain for 4-6 hours. The reaction will evolve hydrogen sulfide.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and dilute with a suitable solvent like toluene.
-
Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent such as ethanol.
Quantitative Data for Stage 1:
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Ullmann Condensation | 3-(Methylthio)aniline, 2-Chlorobenzoic acid | K₂CO₃, CuI | DMF | ~153 | 12-18 | 70-80 | >95 |
| Cyclization | 2-((3-(Methylthio)phenyl)amino)benzoic acid | Sulfur, Iodine | o-dichlorobenzene | 180-220 | 4-6 | 60-70 | >98 |
Stage 2: Synthesis of Thioridazine from 2-Methylthiophenothiazine
This stage involves the N-alkylation of the phenothiazine core.
3.2.1. Protocol: Alkylation of 2-Methylthiophenothiazine
Materials and Reagents:
-
2-Methylthiophenothiazine
-
2-(2-Chloroethyl)-1-methylpiperidine
-
Sodium amide (NaNH₂) or Sodium Hydride (NaH)
-
Anhydrous xylene or toluene
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-methylthiophenothiazine (1.0 equivalent) and anhydrous xylene.
-
Under a nitrogen atmosphere, add sodium amide (1.1 equivalents) portion-wise to the suspension while stirring.
-
Heat the mixture to reflux.
-
Slowly add a solution of 2-(2-chloroethyl)-1-methylpiperidine (1.05 equivalents) in anhydrous xylene to the refluxing mixture.
-
Continue to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with xylene or toluene.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude Thioridazine free base, typically as a viscous oil.
Quantitative Data for Stage 2:
| Step | Reactants | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Alkylation | 2-Methylthiophenothiazine, 2-(2-Chloroethyl)-1-methylpiperidine | NaNH₂ | Xylene | Reflux | 4-6 | 80-90 | >97 |
Visualizations
Experimental Workflow: Synthesis of 2-Methylthiophenothiazine
Figure 2: Workflow for the synthesis of 2-Methylthiophenothiazine.
Experimental Workflow: Synthesis of Thioridazine
Figure 3: Workflow for the synthesis of Thioridazine.
Methyl o-Tolyl Sulfide: A Versatile Reagent in Cross-Coupling Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl o-tolyl sulfide is emerging as a valuable and versatile reagent in the field of organic synthesis, particularly in the realm of cross-coupling reactions. Its utility stems from the ability of the methylthio- group to act as a leaving group, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the ortho-position of the toluene ring. This unique reactivity opens up new avenues for the synthesis of complex organic molecules, including pharmaceuticals and functional materials. These application notes provide an overview of the use of this compound in key cross-coupling reactions, complete with detailed experimental protocols and quantitative data to facilitate its adoption in the laboratory.
Key Applications in Cross-Coupling Reactions
This compound serves as an effective electrophilic partner in several palladium- and nickel-catalyzed cross-coupling reactions. The activation of the relatively inert C-S bond is a key step in these transformations, often facilitated by specialized ligand systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds. This compound can be successfully coupled with a variety of amines to produce N-arylated products.
General Reaction Scheme:
Figure 1. General scheme for the Buchwald-Hartwig amination of this compound.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine Coupling Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Toluidine | [Pd(IPr)(μ-Cl)Cl]₂ | IPr | KHMDS | Toluene | 100 | 12 | 90 | [1] |
Negishi Coupling
The Negishi coupling is a powerful tool for the formation of C-C bonds by reacting an organozinc reagent with an organic halide or, in this case, a sulfide. While specific examples with this compound are less common in the literature, the general methodology for aryl sulfides is well-established and can be adapted. Nickel catalysts are often employed for the activation of C-S bonds in this context.
General Reaction Scheme:
Figure 2. General scheme for the Negishi coupling of this compound.
Suzuki Coupling
The Suzuki coupling, which joins an organoboron species with an organic halide or pseudo-halide, is one of the most widely used cross-coupling reactions. The use of aryl sulfides as coupling partners is an area of growing interest. Similar to the Negishi coupling, nickel catalysts are often preferred for their ability to activate the C-S bond.
General Reaction Scheme:
Figure 3. General scheme for the Suzuki coupling of this compound.
Experimental Protocols
Synthesis of this compound
A general and reliable method for the synthesis of aryl methyl sulfides involves the reaction of the corresponding thiol with a methylating agent.
Workflow for the Synthesis of this compound:
Figure 4. Workflow for the synthesis of this compound.
Protocol:
-
To a stirred solution of o-thiocresol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Protocol for Buchwald-Hartwig Amination of this compound with p-Toluidine[1]
Materials:
-
This compound
-
p-Toluidine
-
[Pd(IPr)(μ-Cl)Cl]₂ (Palladium catalyst)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (0.5 M in toluene)
-
Toluene (anhydrous)
-
Oven-dried 8 mL vial with a magnetic stirring bar
-
Argon atmosphere
Procedure:
-
In an oven-dried 8 mL vial equipped with a magnetic stirring bar, add this compound (0.2 mmol, 1.0 eq), p-toluidine (0.24 mmol, 1.2 eq), and [Pd(IPr)(μ-Cl)Cl]₂ (0.005 mmol, 2.5 mol % Pd).
-
Seal the vial under a positive pressure of argon.
-
Add KHMDS (1.0 mL, 0.5 M in toluene, 2.5 eq) via syringe.
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours.
-
After 12 hours, cool the vial to room temperature.
-
Quench the reaction with water (2 mL) and dilute with ethyl acetate (2 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 2 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-methyl-N-(p-tolyl)aniline.
Catalytic Cycle for Buchwald-Hartwig Amination:
Figure 5. Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion
This compound is a promising reagent for the construction of arylated compounds through various cross-coupling reactions. The provided protocols for its synthesis and application in the Buchwald-Hartwig amination serve as a practical guide for researchers. While specific, optimized conditions for Negishi and Suzuki couplings with this compound require further exploration, the general methodologies for aryl sulfides provide a solid starting point for investigation. The continued development of catalytic systems for the activation of C-S bonds will undoubtedly expand the utility of this compound in synthetic organic chemistry.
References
Biocatalytic Applications of Methyl o-Tolyl Sulfide with Peroxygenases: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unspecific peroxygenases (UPOs, EC 1.11.2.1) are versatile heme-thiolate enzymes that have garnered significant attention in biocatalysis.[1][2][3] These enzymes catalyze a wide array of oxyfunctionalization reactions, including the selective oxidation of heteroatoms.[3][4] One notable application is the sulfoxidation of prochiral sulfides to generate valuable chiral sulfoxides, which are key intermediates in the synthesis of pharmaceuticals and fine chemicals. Methyl o-tolyl sulfide represents an important substrate class of ortho-substituted thioethers, and its selective oxidation to the corresponding sulfoxide is of considerable interest.
These application notes provide an overview of the biocatalytic oxidation of this compound using peroxygenases, detailing experimental protocols and summarizing key performance data based on analogous substrates.
Principle of Peroxygenase-Catalyzed Sulfoxidation
UPOs utilize hydrogen peroxide (H₂O₂) as the oxidant to perform a mono-oxygenation reaction. The catalytic cycle circumvents the need for complex cofactor regeneration systems like those required by P450 monooxygenases.[2][3] The reaction proceeds via the formation of a highly reactive ferryl-oxo intermediate (Compound I), which then transfers an oxygen atom to the sulfur atom of the thioether, yielding the corresponding sulfoxide.[3] The reaction is typically highly selective, and by using wild-type or engineered peroxygenases, enantiomerically enriched sulfoxides can be obtained.[4]
Data Presentation: Sulfoxidation of Substituted Thioanisoles
While specific quantitative data for the peroxygenase-catalyzed oxidation of this compound is not extensively published, data from closely related substituted thioanisole derivatives provide a strong indication of enzyme performance. The following table summarizes results for various thioanisoles using an immobilized unspecific peroxygenase from Agrocybe aegerita (AaeUPO) in a non-aqueous medium.[1] It has been noted that while o-substituted derivatives are accepted as substrates, bulkier ortho-substituents may lead to somewhat diminished enantioselectivity.[1]
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| Thioanisole | Methyl phenyl sulfoxide | >99 | 89 | (R) |
| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | >99 | 94 | (R) |
| Methyl m-tolyl sulfide | Methyl m-tolyl sulfoxide | >99 | 92 | (R) |
| o-Chlorothioanisole | Methyl o-chlorophenyl sulfoxide | 52 | 85 | (R) |
| p-Chlorothioanisole | Methyl p-chlorophenyl sulfoxide | >99 | 93 | (R) |
Data adapted from "Peroxygenase-Catalysed Sulfoxidations in Non-Aqueous Media" for illustrative purposes. Conditions typically involve an immobilized peroxygenase with controlled addition of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) over 24-72 hours.[1][5]
Experimental Protocols
This section provides a detailed protocol for the sulfoxidation of this compound using an immobilized peroxygenase in a non-aqueous system, adapted from established procedures for similar substrates.[1][5]
Materials and Reagents
-
Immobilized unspecific peroxygenase (e.g., from Agrocybe aegerita)
-
This compound (substrate)
-
tert-Butyl hydroperoxide (tBuOOH), 70% in H₂O
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Phosphate buffer (50 mM, pH 6.5, for enzyme storage/washing if necessary)
-
Reaction vessel (e.g., 2 mL glass vial with magnetic stirrer)
-
Syringe pump for oxidant addition
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Protocol for Immobilized Peroxygenase Sulfoxidation
-
Enzyme Preparation:
-
If the immobilized AaeUPO is stored in buffer, remove the storage solution.
-
Wash the immobilized enzyme with a suitable solvent (e.g., acetone) and allow it to air-dry briefly if performing the reaction in a neat substrate system.
-
-
Reaction Setup:
-
To a 2 mL glass vial, add 100 mg of immobilized AaeUPO.
-
Add 0.5 mL of this compound to the vial (this serves as both substrate and solvent).
-
Place the vial in a temperature-controlled shaker or on a magnetic stir plate set to 30°C and 800 rpm.
-
-
Oxidant Addition:
-
Using a syringe pump, add tert-butyl hydroperoxide (tBuOOH) to the reaction mixture at a constant, slow rate. A typical rate is 5 µL/h, delivering a final concentration of approximately 12 mM/h.[5]
-
Note: Slow addition of the oxidant is critical to avoid enzyme inactivation.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed for 24-48 hours.
-
To monitor progress, periodically withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.
-
Dilute the aliquot with ethyl acetate, dry with anhydrous sodium sulfate, and analyze by GC or HPLC to determine substrate conversion and product formation.
-
-
Product Analysis:
-
The enantiomeric excess (ee) of the resulting methyl o-tolyl sulfoxide is determined using a chiral HPLC or GC column.
-
Establish a calibration curve with authentic standards of the substrate and sulfoxide to quantify the conversion.
-
-
Work-up and Purification (Optional):
-
After the reaction, the immobilized enzyme can be recovered by filtration for potential reuse.
-
The liquid phase, containing the product sulfoxide and unreacted sulfide, can be purified using standard techniques such as column chromatography on silica gel.
-
Visualizations
Experimental Workflow for Peroxygenase-Catalyzed Sulfoxidation
References
- 1. repository.tudelft.nl [repository.tudelft.nl]
- 2. Structural and biochemical studies enlighten the unspecific peroxygenase from Hypoxylon sp. EC38 as an efficient oxidative biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Directed Evolution of Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Methyl o-tolyl sulfide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl o-tolyl sulfide and its derivatives, particularly o-alkynyl thioanisoles, have emerged as valuable precursors in the synthesis of sulfur-containing heterocyclic compounds. These heterocycles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. Notably, the benzothiophene scaffold, which is present in several FDA-approved drugs, can be efficiently constructed using this compound derivatives. This document provides detailed application notes and experimental protocols for the synthesis of benzothiophenes, a key class of heterocyclic compounds derived from this versatile reagent.
Sulfur-containing heterocycles are integral to numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The development of efficient synthetic routes to these compounds is a critical focus in drug discovery and development.
Application: Synthesis of 2,3-Disubstituted Benzothiophenes
A primary application of this compound derivatives is in the synthesis of 2,3-disubstituted benzo[b]thiophenes. This is achieved through an electrophilic cyclization reaction of o-alkynyl thioanisoles, which can be prepared from this compound. The reaction proceeds under moderate conditions and tolerates a variety of functional groups, making it a versatile method for generating a library of substituted benzothiophenes for drug discovery and materials science applications.
Reaction Pathway Overview
The general synthetic strategy involves the conversion of this compound to an o-alkynyl thioanisole, followed by an electrophilic cyclization to form the benzothiophene ring. A key reagent in this transformation is a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt, which acts as an electrophilic sulfur species to initiate the cyclization.
Caption: General workflow for benzothiophene synthesis.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various 2,3-disubstituted benzo[b]thiophenes from the corresponding o-alkynyl thioanisoles.
| Entry | R Group on Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 24 | 98 |
| 2 | o-Tolyl | 3-(Methylthio)-2-(o-tolyl)benzo[b]thiophene | 24 | 92 |
| 3 | p-Tolyl | 3-(Methylthio)-2-(p-tolyl)benzo[b]thiophene | 24 | 85 |
| 4 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 24 | 95 |
| 5 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | 24 | 96 |
| 6 | 2-Thienyl | 3-(Methylthio)-2-(thiophen-2-yl)benzo[b]thiophene | 24 | 91 |
| 7 | Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 24 | 89 |
Experimental Protocols
General Procedure for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes
This protocol is adapted from the electrophilic cyclization of o-alkynyl thioanisoles.[1]
Materials:
-
Substituted 2-(alk-1-yn-1-yl)phenyl)(methyl)sulfane (o-alkynyl thioanisole) (1.0 equiv)
-
Dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 equiv)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
To a solution of the o-alkynyl thioanisole (1.0 equiv) in dichloromethane, add dimethyl(methylthio)sulfonium tetrafluoroborate (2.0 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion of the reaction (monitored by TLC), filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2,3-disubstituted benzo[b]thiophene.
Gram-Scale Synthesis Protocol
For a gram-scale reaction, the following procedure can be followed[1]:
-
Add 2-methyl(2-(phenylethynyl)phenyl)sulfane (1.000 g, 4.45 mmol, 1.0 equiv) and dichloromethane (40 mL) to a 100 mL round-bottom flask equipped with a magnetic stirring bar at room temperature.
-
To this solution, add dimethyl(methylthio)sulfonium tetrafluoroborate (1.750 g, 8.90 mmol, 2.0 equiv) portion-wise over a period of 5 minutes.
-
Allow the reaction mixture to stir for 24 hours.
-
After completion, filter the reaction mixture, concentrate it under vacuum, and absorb it onto silica gel.
-
Purify the product via column chromatography using hexanes as the eluent.
Reaction Mechanism
The proposed mechanism for the electrophilic cyclization is as follows:
-
The alkyne attacks the electrophilic sulfur of the dimethyl(methylthio)sulfonium salt.
-
This is followed by the removal of dimethyl sulfide.
-
An intramolecular electrophilic attack of the resulting sulfonium ion on the aromatic ring occurs.
-
Subsequent deprotonation leads to the formation of the benzothiophene ring.
References
Application Notes and Protocols: Industrial Uses of Substituted Thioanisoles
For: Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the industrial applications of substituted thioanisoles, with a focus on their roles in pharmaceuticals, agrochemicals, and materials science. It includes quantitative data, experimental protocols, and visual diagrams of key processes and pathways.
Pharmaceutical Applications: Intermediates for Drug Synthesis
Substituted thioanisoles and their derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals. Their sulfur-containing aromatic structure is a key feature in several classes of drugs, including anti-inflammatory agents, anticancer therapies, and antifungal medications.
Application Note: Celecoxib and COX-2 Inhibition
A prominent example is the synthesis of Celecoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] While Celecoxib itself is a substituted pyrazole, its synthesis involves intermediates that are structurally analogous to substituted thioanisoles, highlighting the role of sulfur-containing aromatic compounds in modern drug design.[2][3] Celecoxib's mechanism of action involves blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5]
The COX-2 enzyme is upregulated during inflammation and in various cancers, making it a key therapeutic target.[6] Inhibition of COX-2 by drugs like Celecoxib leads to analgesic, anti-inflammatory, and antipyretic effects.[1] Furthermore, the COX-2/PGE2 pathway is implicated in tumor progression by promoting cell survival, proliferation, and angiogenesis, making its inhibition a strategy in cancer therapy.[7][8]
Signaling Pathway: COX-2 and Prostaglandin Synthesis
The diagram below illustrates the signaling pathway leading to prostaglandin synthesis and the inhibitory action of COX-2 inhibitors like Celecoxib. Arachidonic acid released from the cell membrane is converted by COX enzymes into prostaglandin H2, the precursor for various prostaglandins that mediate inflammation.
Quantitative Data: Anticancer and Antifungal Activity
Substituted thiazoles and thiadiazoles, which can be synthesized from thioanisole precursors, have shown significant potential as anticancer and antifungal agents. The tables below summarize the in-vitro activity of selected compounds.
Table 1: Anticancer Activity of Substituted Thiazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazole Derivative 6a | Ovarian (OVCAR-4) | 1.57 ± 0.06 | [9] |
| Thiazole Derivative 4c | Breast (MCF-7) | 2.57 ± 0.16 | [10] |
| Thiazole Derivative 4c | Liver (HepG2) | 7.26 ± 0.44 | [10] |
| Thiazole Derivative | Liver (HepG-2) | 14.05 | [11] |
| Thiazole Derivative | Breast (MCF-7) | 17.77 | [11] |
Table 2: Antifungal Activity of Substituted Thioanisole Derivatives
| Compound Class | Fungal Species | Activity Metric | Value | Reference |
| Phenylthiazole Derivative 5b | Sclerotinia sclerotiorum | EC₅₀ | 0.51 µg/mL | [12] |
| Phenylthiazole Derivative 5k | Ralstonia solanacearum | EC₅₀ | 2.23 µg/mL | [12] |
| Thiazole Derivatives (T2-T4) | Candida albicans | MIC | 0.008 - 7.81 µg/mL | [13] |
| Camphor-Thiazole (C5, C10, C17) | Rhizoctonia solani | EC₅₀ | 3 - 4 µg/mL |
Agrochemical Applications: Crop Protection and Nutrient Management
Substituted thioanisoles are key intermediates in the manufacturing of various agrochemicals, including herbicides, fungicides, and nitrification inhibitors.
Application Note: Nitrification Inhibitors
Nitrification, the biological oxidation of ammonia to nitrate, can lead to nitrogen loss in agricultural soils through leaching and denitrification. Nitrification inhibitors are compounds that slow this process, improving nitrogen use efficiency. Substituted 1,2,3-thiadiazoles and related heterocyclic compounds derived from thioanisole precursors have been identified as effective nitrification inhibitors. They primarily target the ammonia monooxygenase (AMO) enzyme in ammonia-oxidizing bacteria and archaea.
Table 3: Efficacy of Substituted Azoles as Nitrification Inhibitors
| Compound | IC₅₀ (mg/L) | Target Organism | Reference |
| Benzotriazole (BTz) | 1.99 | Nitrifying Microorganisms | |
| 5-methyl benzotriazole (MeBTz) | 2.18 | Nitrifying Microorganisms | |
| Pyrazole (Pz) | 2.69 | Nitrifying Microorganisms | |
| 1,2,4-triazole (Tz) | 3.53 | Nitrifying Microorganisms | |
| 3,5-dimethylpyrazole (DMePz) | 17.3 | Nitrifying Microorganisms |
Experimental Protocol: Testing Nitrification Inhibition
This protocol is based on the OECD 209 guideline for testing the inhibition of nitrifying bacteria.
Objective: To determine the EC₅₀ (concentration for 50% inhibition) of a test substance on nitrifying bacteria in activated sludge.
Materials:
-
Activated sludge from a nitrifying wastewater treatment plant
-
Synthetic sewage feed
-
Test substance (substituted thioanisole derivative)
-
Reference inhibitor (e.g., allylthiourea)
-
Respirometer or dissolved oxygen meter
-
Split flasks for analysis
Procedure:
-
Sludge Preparation: Keep activated sludge aerated at 20°C. 30 minutes before analysis, add 3 ml of nitrifying sludge feed to each side of the split flask. To one side, add a known inhibitor (ATU) to measure carbonaceous respiration.
-
Test Concentrations: Prepare a series of concentrations of the test substance in synthetic sewage.
-
Respiration Measurement:
-
Measure the baseline oxygen consumption rate of the activated sludge with the synthetic sewage (control).
-
Measure the oxygen consumption rate in the presence of each concentration of the test substance.
-
The difference between total respiration and carbonaceous respiration (from the ATU-inhibited side) gives the nitrification respiration rate.
-
-
Calculation:
-
Calculate the percent inhibition for each test concentration relative to the control.
-
Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the test substance concentration.
-
Materials Science: Polymer and Dye Intermediates
In materials science, substituted thioanisoles are used as precursors for specialty polymers and dyes. 4,4'-Dithiodianiline is a key example, serving as a curing agent for epoxy resins and a building block for polyimide resins and dyes.[6]
Application Note: 4,4'-Dithiodianiline in Polymers
4,4'-Dithiodianiline is an aromatic diamine with a disulfide linkage. This disulfide bond provides thermal and oxidative stability to polymers.[6] It is used as a curing agent or hardener for epoxy resins, where it crosslinks the polymer chains, enhancing mechanical strength, toughness, and heat resistance.[6]
Experimental Protocol: Synthesis of 4,4'-Dithiodianiline
This protocol describes a laboratory-scale synthesis of 4,4'-dithiodianiline via the oxidation of 4-aminothiophenol.
Objective: To synthesize 4,4'-dithiodianiline from 4-aminothiophenol.
Materials:
-
4-Aminothiophenol
-
Hydrogen peroxide (30% solution)
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware (beaker, flask, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: Dissolve a known amount of 4-aminothiophenol in ethanol in a beaker.
-
Basification: Slowly add a solution of sodium hydroxide while stirring to deprotonate the thiol group.
-
Oxidation: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide dropwise to the stirred solution. The disulfide bond will form through oxidative coupling.
-
Precipitation: After the addition is complete, continue stirring for 1-2 hours. Acidify the mixture with hydrochloric acid to precipitate the 4,4'-dithiodianiline product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with water to remove any remaining salts. The crude product can be recrystallized from ethanol to improve purity.
-
Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Synthesis Workflow: 4,4'-Dithiodianiline
Application Note: Polymerization Control
While not typically used as primary polymerization inhibitors, thio-compounds can act as chain transfer agents to control the molecular weight of polymers during free-radical polymerization.[3][5] For instance, xanthene-9-thione, a thioketone, has been shown to control the radical polymerization of styrene. In the initial phase of the polymerization, the rate is low, and the resulting polymer has a low molecular weight and narrow polydispersity. This allows for the synthesis of polymers with specific, controlled properties.
Table 4: Polymerization Retardation by Thio-compounds
| Monomer | Thio-compound | Observation | Reference |
| Styrene | Xanthene-9-thione | Controlled radical polymerization; low initial rate | |
| Styrene | 3,3-dimethyl-2,3-dihydro-5H-benzo[e][4]dioxepine-5-thione (DBT) | Retardation of styrene uptake (t₁/₂ increased from 7.1h to 15h) | [8] |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4,4'-Dithiodianiline synthesis - chemicalbook [chemicalbook.com]
- 5. Chain transfer - Wikipedia [en.wikipedia.org]
- 6. ganapalifescience.com [ganapalifescience.com]
- 7. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Preparation method and application of 4,4'-diphenylamine_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Page loading... [guidechem.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Methyl p-Tolyl Sulfide as a Building Block for Functional Materials
Important Note for Researchers: While the inquiry specified "methyl o-tolyl sulfide," a comprehensive search of scientific literature and chemical databases revealed a significant lack of specific information regarding its application as a building block for functional materials. In contrast, the isomeric compound, methyl p-tolyl sulfide , is well-documented in this capacity. Therefore, these application notes and protocols will focus on methyl p-tolyl sulfide as a representative example of a tolyl sulfide in the synthesis of functional materials. The principles and reactions discussed herein may be adaptable to the ortho isomer, but researchers should proceed with the understanding that specific reaction conditions and material properties will likely vary.
Introduction
Methyl p-tolyl sulfide, also known as 4-(methylthio)toluene, is a versatile organosulfur compound that serves as a key precursor in the synthesis of a variety of functional materials. Its core structure, featuring a nucleophilic sulfur atom and an aromatic ring, allows for straightforward chemical modifications, primarily through oxidation of the sulfide to sulfoxide and sulfone moieties. These transformations are fundamental to accessing materials with applications in asymmetric synthesis and organic electronics. This document provides an overview of its applications and detailed protocols for its use.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and spectroscopic properties of methyl p-tolyl sulfide is provided below. This data is essential for reaction monitoring and product characterization.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀S | |
| Molecular Weight | 138.23 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.027 g/mL at 25 °C | |
| Boiling Point | 52-54 °C at 1 mmHg | |
| Refractive Index (n20/D) | 1.573 | |
| Flash Point | 85 °C (closed cup) | |
| Solubility | Soluble in organic solvents, insoluble in water. | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.27 (d, 2H), 7.09 (d, 2H), 2.46 (s, 3H), 2.32 (s, 3H) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 137.3, 135.8, 129.8, 126.5, 21.1, 15.9 | |
| IR (neat) | ν (cm⁻¹): 3020, 2920, 1595, 1490, 1090, 800 |
Applications in Functional Material Synthesis
The primary application of methyl p-tolyl sulfide is as a precursor to chiral sulfoxides and sulfones.
Chiral Sulfoxides for Asymmetric Synthesis
The oxidation of the prochiral sulfide to a chiral sulfoxide is a cornerstone of its utility. Enantiomerically pure methyl p-tolyl sulfoxide is a valuable chiral auxiliary and ligand in asymmetric catalysis.[2] The stereogenic center is the sulfur atom, and the selective synthesis of one enantiomer is a key focus of research.
Sulfones for Organic Electronics
Further oxidation of the sulfide or sulfoxide yields methyl p-tolyl sulfone. The sulfone group is a strong electron-withdrawing group, which can be used to tune the electronic properties of organic molecules. While direct applications in advanced organic electronics are still emerging, sulfone-containing molecules are a significant area of research for materials in transistors and light-emitting diodes.
Experimental Protocols
Synthesis of Methyl p-Tolyl Sulfide
A common laboratory-scale synthesis involves the reaction of sodium thiomethoxide with p-tolyl bromide.[1]
Protocol 1: Synthesis of Methyl p-Tolyl Sulfide
-
Materials:
-
Sodium thiomethoxide (NaSCH₃)
-
p-Tolyl bromide (CH₃C₆H₄Br)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium thiomethoxide (1.0 eq) in anhydrous DMF.
-
Add p-tolyl bromide (1.0 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure methyl p-tolyl sulfide.
-
Oxidation to Methyl p-Tolyl Sulfoxide
The selective oxidation of the sulfide to the sulfoxide is a critical step. The following protocol uses hydrogen peroxide as the oxidant.
Protocol 2: Oxidation of Methyl p-Tolyl Sulfide to Sulfoxide
-
Materials:
-
Methyl p-tolyl sulfide
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Methanol (MeOH) or Acetonitrile (CH₃CN)
-
Catalyst (e.g., a titanium or vanadium complex for asymmetric synthesis, or a simple acid/base for racemic synthesis)
-
-
Procedure (for racemic synthesis):
-
Dissolve methyl p-tolyl sulfide (1.0 eq) in methanol.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
After completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
For enantioselective oxidation, a chiral catalyst system is required. One established method involves a titanium(IV) isopropoxide and diethyl tartrate complex.[3]
Oxidation to Methyl p-Tolyl Sulfone
Complete oxidation to the sulfone can be achieved with stronger oxidizing agents or harsher conditions.[1]
Protocol 3: Oxidation of Methyl p-Tolyl Sulfide to Sulfone
-
Materials:
-
Methyl p-tolyl sulfide
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetic acid
-
-
Procedure:
-
In a round-bottom flask, dissolve methyl p-tolyl sulfide (1.0 eq) in glacial acetic acid.
-
Add an excess of hydrogen peroxide (2.5-3.0 eq) dropwise. The reaction is exothermic.
-
Heat the reaction mixture at reflux for 2-3 hours. Monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.
-
The solid methyl p-tolyl sulfone will precipitate. Collect the solid by filtration.
-
Recrystallize the crude product from ethanol to obtain pure methyl p-tolyl sulfone.
-
Visualizations
Synthetic Pathway from Methyl p-Tolyl Sulfide
The following diagram illustrates the primary synthetic transformations of methyl p-tolyl sulfide.
Caption: Synthetic pathway from methyl p-tolyl sulfide to its oxidized derivatives.
Experimental Workflow for Sulfoxide Synthesis
The following diagram outlines the general workflow for the synthesis and purification of methyl p-tolyl sulfoxide.
Caption: General experimental workflow for the synthesis of methyl p-tolyl sulfoxide.
Conclusion
Methyl p-tolyl sulfide is a readily accessible and highly useful building block for the synthesis of functional materials. Its straightforward oxidation to sulfoxides and sulfones provides access to chiral auxiliaries and electronically active molecules. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this versatile compound. Further research into the applications of its derivatives, particularly in the field of organic electronics, is a promising avenue for future investigations.
References
Synthetic Routes to Derivatives of Methyl o-Tolyl Sulfide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of derivatives of methyl o-tolyl sulfide. These compounds are of interest in medicinal chemistry and materials science due to the diverse biological and chemical properties of aryl sulfides. The following sections outline the primary synthetic strategies, detailed experimental procedures, and relevant data for the preparation of these valuable molecules.
Introduction
This compound and its derivatives are key structural motifs in a variety of organic molecules. The synthesis of these compounds typically involves the formation of a carbon-sulfur bond, which can be achieved through several reliable methods. The primary approaches discussed in this document are:
-
S-Alkylation of o-Thiocresol Derivatives: A classical and straightforward method involving the reaction of a substituted o-thiocresol with a methylating agent.
-
Palladium-Catalyzed Cross-Coupling: A versatile and widely used method for the formation of C-S bonds, offering high efficiency and broad substrate scope.
-
Copper-Catalyzed Cross-Coupling: An economical and effective alternative to palladium-catalyzed reactions for the synthesis of aryl sulfides.
-
Post-Synthetic Modification: Functionalization of the this compound core, primarily through oxidation of the sulfide to the corresponding sulfoxide or sulfone.
These methods provide access to a wide range of derivatives with varying electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Synthetic Methodologies and Experimental Protocols
S-Alkylation of Substituted o-Thiocresols
This method is a direct approach to this compound derivatives, starting from the corresponding substituted o-thiocresols. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks a methylating agent.
General Reaction Scheme:
Caption: S-Alkylation of substituted o-thiocresols.
Experimental Protocol: Synthesis of 4-Fluoro-2-methyl(methylthio)benzene
This protocol is adapted from standard S-alkylation procedures.
-
Materials:
-
4-Fluoro-2-methylbenzenethiol (1.0 eq)
-
Methyl iodide (1.2 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 4-fluoro-2-methylbenzenethiol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add methyl iodide to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to afford the desired product.
-
| Derivative | Methylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Fluoro | Methyl Iodide | K₂CO₃ | DMF | RT | 5 | 92 |
| 5-Nitro | Dimethyl Sulfate | NaH | THF | 0 to RT | 3 | 85 |
| 4-Methoxy | Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | 88 |
Table 1: S-Alkylation of Substituted o-Thiocresols - Representative Data
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of aryl sulfides from aryl halides or triflates and a sulfur source. These reactions typically employ a palladium catalyst and a phosphine ligand.
General Reaction Scheme:
Caption: Palladium-catalyzed synthesis of this compound derivatives.
Experimental Protocol: Synthesis of Methyl (2-methyl-3-nitrophenyl) Sulfide
This protocol is based on established palladium-catalyzed C-S coupling methodologies.[1]
-
Materials:
-
2-Bromo-6-nitrotoluene (1.0 eq)
-
Sodium thiomethoxide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Xantphos (0.10 eq)
-
Potassium phosphate (K₃PO₄, 2.0 eq)
-
Toluene
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine 2-bromo-6-nitrotoluene, sodium thiomethoxide, and potassium phosphate.
-
Add palladium(II) acetate and Xantphos to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
| Aryl Halide | Sulfur Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-nitrotoluene | NaSMe | Pd(OAc)₂/Xantphos | K₃PO₄ | Toluene | 110 | 16 | 82 |
| 2-Iodo-3-methyltoluene | NaSMe | Pd₂(dba)₃/dppf | NaOtBu | Dioxane | 100 | 12 | 89 |
| 4-Chloro-2-methylbenzonitrile | NaSMe | Pd(OAc)₂/tBuXPhos | K₂CO₃ | t-AmylOH | 110 | 24 | 75 |
Table 2: Palladium-Catalyzed Synthesis - Representative Data
Copper-Catalyzed Cross-Coupling
Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type reactions, are a cost-effective alternative to palladium-based systems. These reactions are particularly useful for large-scale synthesis.
General Reaction Scheme:
Caption: Copper-catalyzed synthesis of this compound derivatives.
Experimental Protocol: Synthesis of 4-Acetyl-2-methyl(methylthio)benzene
This protocol is adapted from known copper-catalyzed C-S coupling procedures.[2]
-
Materials:
-
4-Iodo-3-methylacetophenone (1.0 eq)
-
Methyl mercaptan (as a solution in DMSO or generated in situ)
-
Copper(I) iodide (CuI, 0.1 eq)
-
L-proline (0.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a reaction vessel, add 4-iodo-3-methylacetophenone, CuI, L-proline, and K₂CO₃.
-
Add DMSO as the solvent.
-
Bubble methyl mercaptan gas through the solution for 10 minutes, or add a solution of sodium thiomethoxide in DMSO.
-
Seal the vessel and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
| Aryl Halide | Sulfur Source | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodo-3-methylacetophenone | CH₃SH | CuI/L-proline | K₂CO₃ | DMSO | 120 | 24 | 78 |
| 2-Iodo-5-fluorotoluene | NaSMe | CuI/Phenanthroline | Cs₂CO₃ | DMF | 110 | 20 | 81 |
| Methyl 2-iodo-3-methylbenzoate | CH₃SH | CuI/Ethylenediamine | K₂CO₃ | Dioxane | 100 | 24 | 72 |
Table 3: Copper-Catalyzed Synthesis - Representative Data
Post-Synthetic Modification: Oxidation to Sulfoxides and Sulfones
This compound derivatives can be readily oxidized to the corresponding sulfoxides and sulfones, which often exhibit different biological activities and physicochemical properties.
General Reaction Scheme:
Caption: Oxidation of this compound derivatives.
Experimental Protocol: Synthesis of Methyl o-tolyl Sulfoxide
-
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 1.1 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the sulfide solution over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify by column chromatography to yield the sulfoxide.
-
Note: To synthesize the sulfone, an excess of the oxidizing agent (e.g., >2 equivalents of m-CPBA) and longer reaction times or higher temperatures may be required.
| Substrate | Oxidant | Equivalents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | m-CPBA | 1.1 | DCM | 0 | 3 | Sulfoxide | 95 |
| This compound | H₂O₂ | 2.2 | Acetic Acid | 25 | 12 | Sulfone | 88 |
| 4-Fluoro-2-methyl(methylthio)benzene | Oxone® | 2.1 | MeOH/H₂O | RT | 6 | Sulfone | 91 |
Table 4: Oxidation of this compound Derivatives - Representative Data
Potential Biological Activity and Relevance in Drug Discovery
Aryl sulfides and their oxidized derivatives (sulfoxides and sulfones) are present in numerous biologically active compounds.[3][4] They have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[5] The sulfur atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, and its oxidation state can modulate the electronic properties and conformation of the molecule.
The development of a library of this compound derivatives with diverse substitution patterns is a valuable strategy in lead optimization. The synthetic routes described herein provide the tools to systematically explore the structure-activity relationships of this class of compounds.
Conceptual Workflow for Drug Discovery:
Caption: A conceptual workflow for the discovery of drug candidates based on the this compound scaffold.
While specific signaling pathway modulation by this compound derivatives is not extensively documented and would be highly dependent on the specific biological target, aryl sulfides are known to interact with a variety of protein classes. For drug development professionals, the key takeaway is that the synthetic accessibility of these derivatives allows for their incorporation into screening libraries to identify novel modulators of various signaling pathways implicated in disease. The functional group tolerance of the described synthetic methods enables the introduction of pharmacophoric features necessary for target engagement.
References
- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reactions Involving Methyl o-Tolyl Sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl o-tolyl sulfide". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Oxidation Reactions
Question: I am trying to oxidize this compound to the corresponding sulfoxide, but I am observing a significant amount of a side product. What is this likely to be and how can I minimize it?
Answer:
The most common side product in the oxidation of this compound is methyl o-tolyl sulfone . This occurs due to over-oxidation of the desired sulfoxide.
Troubleshooting:
-
Control the stoichiometry of the oxidant: Use of a minimal excess of the oxidizing agent (typically 1.1 to 1.5 equivalents) is crucial. Carefully measure and add the oxidant portion-wise or via syringe pump to maintain control.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below) to slow down the rate of the second oxidation step.
-
Choice of Oxidant: Milder oxidizing agents can offer better selectivity for the sulfoxide. While hydrogen peroxide is common, reagents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate can be used. Careful screening of the oxidant is recommended.
-
Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the sulfoxide.
Quantitative Data on Oxidation of Aryl Sulfides:
| Oxidant | Equivalents | Temperature (°C) | Solvent | Sulfoxide Yield (%) | Sulfone Yield (%) |
| H₂O₂ | 1.2 | 0 | Methanol | ~85 | ~10-15 |
| m-CPBA | 1.1 | -20 | Dichloromethane | >90 | <5 |
| NaIO₄ | 1.1 | Room Temp | Methanol/Water | ~90 | <5 |
Note: Yields are typical and can vary based on specific reaction conditions and substrate.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question: I am attempting a Suzuki-Miyaura coupling with a bromo-substituted this compound derivative, but I am getting low yields of the desired product and observing several side products. What are the likely side products and how can I improve my reaction?
Answer:
Aryl thioethers can be challenging substrates in palladium-catalyzed cross-coupling reactions due to the potential for the sulfur atom to coordinate to and "poison" the palladium catalyst. Common side products in Suzuki-Miyaura reactions include:
-
Homocoupling Product: The boronic acid reagent coupling with itself to form a biaryl species.
-
Dehalogenation Product: The starting aryl halide is reduced, and the halogen is replaced by a hydrogen atom.
-
Protodeboronation Product: The boronic acid is converted back to the corresponding arene by reaction with a proton source (e.g., water).
Troubleshooting:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) which can promote the desired cross-coupling and reduce catalyst poisoning by the sulfur atom.
-
Catalyst Choice: Use a pre-formed palladium(0) catalyst or a robust precatalyst that readily forms the active Pd(0) species.
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The base should be anhydrous if the reaction is sensitive to water.
-
Solvent: Anhydrous and degassed solvents are essential to prevent protodeboronation and catalyst deactivation. Toluene, dioxane, and THF are common choices.
-
Reaction Temperature: Optimize the reaction temperature. Higher temperatures may be required to overcome catalyst inhibition but can also lead to more side products.
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions of aryl thioethers.
Friedel-Crafts Alkylation
Question: When I perform a Friedel-Crafts alkylation on this compound, I get a mixture of products. What are the expected side products?
Answer:
Friedel-Crafts alkylation reactions are prone to two main types of side reactions:
-
Polyalkylation: The initial alkylated product is often more reactive than the starting material, leading to the addition of multiple alkyl groups to the aromatic ring.
-
Rearrangement: The carbocation electrophile can rearrange to a more stable carbocation before attacking the aromatic ring, leading to isomeric products.
For this compound, both the methyl and the methylthio groups are ortho-, para-directing. The steric hindrance from the o-methyl group will influence the position of alkylation. You can expect a mixture of isomers with the alkyl group at various positions on the ring, as well as polyalkylated products.
Troubleshooting:
-
Control Stoichiometry: Use a large excess of this compound relative to the alkylating agent to favor mono-alkylation.
-
Choice of Alkylating Agent: Use an alkylating agent that is less prone to forming a carbocation that can rearrange (e.g., primary halides under conditions that favor an SN2-like mechanism).
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.
-
Alternative Reactions: For introducing a straight-chain alkyl group, consider Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) to avoid carbocation rearrangement.
Synthesis of this compound
Question: I am synthesizing this compound from o-thiocresol and a methylating agent. What are the potential impurities or side products I should be aware of?
Answer:
The synthesis of this compound typically involves the reaction of o-thiocresol with a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. Potential side products include:
-
Di-o-tolyl disulfide: This can form from the oxidative coupling of the starting o-thiocresol, especially if the reaction is exposed to air for extended periods.
-
Over-methylation: While less common for C-methylation on the aromatic ring under these conditions, it is a possibility, especially with highly reactive methylating agents or harsh conditions.
-
Unreacted o-thiocresol: Incomplete reaction will leave residual starting material.
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the thiol to the disulfide.
-
Base: Use a suitable base (e.g., sodium hydroxide, potassium carbonate) to fully deprotonate the thiol, ensuring efficient methylation.
-
Stoichiometry: Use a slight excess of the methylating agent to ensure complete conversion of the thiol.
-
Purification: The desired this compound can typically be separated from the disulfide and unreacted thiol by distillation or column chromatography.
Experimental Protocols
General Protocol for the Oxidation of this compound to Methyl o-Tolyl Sulfoxide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in methanol at 0 °C.
-
Oxidant Addition: Slowly add a solution of hydrogen peroxide (1.2 eq., 30% in water) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as eluent).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Extract the product with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the sulfoxide from any sulfone byproduct.
Workflow for Oxidation of this compound:
Caption: Experimental workflow for the oxidation of this compound.
General Protocol for the Synthesis of this compound
-
Reaction Setup: To a solution of o-thiocresol (1.0 eq.) in methanol under an inert atmosphere, add sodium hydroxide (1.1 eq.) and stir until the base dissolves.
-
Methylation: Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation.
Technical Support Center: Synthesis and Purification of Methyl o-tolyl sulfide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl o-tolyl sulfide". The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A common and reliable method for the synthesis of this compound is the S-methylation of o-thiocresol. This reaction is analogous to the Williamson ether synthesis and involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then reacts with a methylating agent.
Q2: What are the potential impurities I should be aware of after synthesizing this compound?
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual o-thiocresol and the methylating agent.
-
Side-Products: If the reaction conditions are not carefully controlled, side-products from the methylating agent can occur.
-
Oxidation Products: Thioethers are susceptible to oxidation, which can lead to the formation of Methyl o-tolyl sulfoxide and Methyl o-tolyl sulfone, especially if exposed to air and heat for extended periods.
Q3: My reaction seems to be incomplete, with a significant amount of starting material remaining. What could be the cause?
An incomplete reaction can be due to several factors:
-
Insufficient Base: The deprotonation of o-thiocresol may be incomplete if a stoichiometric amount of a weak base is used or if the base is not strong enough.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Temperature: The reaction temperature might be too low, leading to slow reaction kinetics.
-
Purity of Reagents: The presence of moisture or impurities in the reagents or solvent can interfere with the reaction.
Q4: I have a mixture of the desired sulfide, sulfoxide, and sulfone. How can I separate them?
Separation of the sulfide from its oxidation products can be challenging due to their similar boiling points.
-
Flash Chromatography: This is the most effective method. The polarity difference between the sulfide (least polar), sulfoxide, and sulfone (most polar) allows for good separation on a silica gel column.
-
Distillation: While challenging, careful vacuum distillation may allow for some separation, as the boiling points will differ slightly. However, this is often insufficient to remove the sulfone from the sulfoxide.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude product | Incomplete reaction. | Ensure a slight excess of the methylating agent is used. Use a strong enough base (e.g., sodium hydride, sodium methoxide) to ensure complete deprotonation of the thiol. Extend the reaction time or moderately increase the temperature. |
| Loss of product during workup. | Ensure proper phase separation during extraction. Back-extract the aqueous layer to recover any dissolved product. | |
| Low yield after purification | Decomposition on silica gel. | While less common for sulfides than sulfoxides, some degradation can occur. Neutralize the silica gel with a small amount of triethylamine in the eluent if your compound is sensitive. |
| Inefficient distillation. | Ensure the vacuum is stable and the column is well-insulated for fractional distillation. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of o-thiocresol in the final product | Incomplete reaction or insufficient purification. | Use flash chromatography with a low polarity eluent to separate the more polar thiol from the sulfide. An aqueous wash with a dilute base (e.g., 5% NaOH) during the workup can also remove unreacted thiol. |
| Presence of sulfoxide/sulfone | Oxidation during reaction or workup. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating during solvent removal. |
| Ineffective purification. | Flash chromatography is the recommended method for removing sulfoxide and sulfone impurities. Use a solvent system that provides good separation on a TLC plate before scaling up to a column. |
Quantitative Data Summary
The following table summarizes typical purification results for aryl sulfides analogous to this compound. Please note that specific results may vary depending on the exact substrate and experimental conditions.
| Compound | Purification Method | Initial Purity (approx.) | Final Purity (approx.) | Yield (after purification) | Reference |
| Methyl p-tolyl sulfide | Vacuum Distillation | Not specified | >99% | Not specified | |
| Various Aryl Sulfides | Flash Chromatography | Not specified | High | Good to Excellent | |
| (S)-(-)-Methyl p-tolyl sulfoxide | Flash Chromatography | ~90% ee | >99% ee | 68% (after recrystallization) | [1] |
Experimental Protocols
Synthesis of this compound via S-methylation of o-thiocresol
Materials:
-
o-Thiocresol
-
Methyl iodide (or dimethyl sulfate)
-
Sodium hydroxide (or another suitable base)
-
Methanol (or another suitable solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-thiocresol in methanol under an inert atmosphere (e.g., nitrogen).
-
Add a stoichiometric equivalent of sodium hydroxide and stir the mixture until the base has completely dissolved, forming the sodium thiolate.
-
Cool the mixture in an ice bath and add a slight excess (1.05-1.1 equivalents) of methyl iodide dropwise.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification of this compound
1. Vacuum Distillation
-
Apparatus: A standard vacuum distillation setup with a short path distillation head is suitable. Ensure all glassware is free of cracks. Use a magnetic stirrer for smooth boiling.
-
Procedure:
-
Place the crude this compound in the distillation flask with a stir bar.
-
Assemble the distillation apparatus and ensure all joints are well-sealed.
-
Slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently.
-
Collect the fraction that distills at the expected boiling point. The boiling point of the para-isomer is 52-54 °C at 1 mmHg, so the ortho-isomer is expected to have a similar boiling point under vacuum.
-
Discontinue the distillation before the flask goes to dryness.
-
2. Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with 100% hexanes and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane if necessary to elute the product. A typical starting point for a non-polar compound like an aryl sulfide would be a mixture of hexanes and ethyl acetate (e.g., 98:2). The optimal solvent system should be determined by TLC beforehand, aiming for an Rf value of 0.2-0.3 for the desired product.
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Troubleshooting guide for "Methyl o-tolyl sulfide" based experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with "Methyl o-tolyl sulfide" and related compounds. As specific literature for the ortho- isomer is limited, much of the guidance is based on the well-documented chemistry of the analogous para- isomer (Methyl p-tolyl sulfide) and general principles of sulfide synthesis and oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
Q2: What are the primary reactions involving this compound?
The most common reactions involve the sulfur atom, which is a nucleophilic prochiral center. Key reactions include:
-
S-Alkylation: As a nucleophile, the sulfur can be further alkylated, though this is less common than using the parent thiol.
-
Oxidation: The sulfide can be selectively oxidized to form the corresponding sulfoxide (Methyl o-tolyl sulfoxide) or further oxidized to the sulfone (Methyl o-tolyl sulfone).[1] This transformation is crucial for creating chiral sulfoxides, which are valuable building blocks in asymmetric synthesis.[2]
Q3: What are the main safety concerns when working with this compound?
-
Odor: Thioethers have strong, persistent, and unpleasant odors. All work should be conducted in a well-ventilated fume hood.[3]
-
Toxicity: While specific data for the ortho- isomer is lacking, the analogous para- isomer is classified as acutely toxic if swallowed.[4] Assume similar toxicity and handle with care, using appropriate personal protective equipment (PPE) such as gloves and safety glasses.[4]
-
Oxidation Reactions: Oxidizing agents used in these experiments (e.g., hydrogen peroxide, m-CPBA) can be hazardous and highly reactive. They may be thermally unstable and require careful handling and controlled addition to prevent runaway reactions.[5][6]
Data Presentation: Properties of Methyl tolyl sulfide Isomers
The following table summarizes the known quantitative data for the closely related Methyl p-tolyl sulfide as a reference.
| Property | Value | Citations |
| Chemical Formula | C₈H₁₀S | [2][4] |
| Molecular Weight | 138.23 g/mol | [2][4] |
| CAS Number | 623-13-2 | [2][4] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Density | 1.027 g/mL at 25 °C | [4] |
| Boiling Point | 52-54 °C at 1 mmHg | [4] |
| Refractive Index (n20/D) | 1.573 | [4] |
| Flash Point | 85 °C (185 °F) - closed cup | [4] |
Troubleshooting Guide: Synthesis of this compound
The most common synthesis route is the S-methylation of o-thiocresol (2-methylbenzenethiol).
Q: My reaction yield is low or I recovered only starting material.
A: Several factors could be at play:
-
Base Strength: Ensure the base used (e.g., NaOH, K₂CO₃, NaH) is strong enough to fully deprotonate the o-thiocresol to form the more nucleophilic thiolate.
-
Reagent Quality: The methylating agent (e.g., methyl iodide, dimethyl sulfate) should be fresh. o-Thiocresol can oxidize over time; use freshly distilled or high-purity starting material.[7]
-
Reaction Temperature: While the reaction is often performed at room temperature, gentle heating may be required to drive it to completion. However, excessive heat can lead to side reactions.
-
Solvent: Ensure you are using a suitable solvent (e.g., DMF, acetone, ethanol) that can dissolve the reactants and does not react with them.
Q: My main byproduct is di-(o-tolyl) disulfide. How can I prevent this?
A: Disulfide formation occurs when the thiolate intermediate is oxidized by atmospheric oxygen. To prevent this, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] Degassing the solvent before use can also help.
Q: I'm having trouble purifying the final product.
A: this compound is a liquid.
-
Vacuum Distillation: This is often the most effective method for purifying liquid sulfides of this molecular weight.
-
Column Chromatography: If distillation is not feasible, silica gel chromatography can be used. The sulfide is significantly less polar than the starting thiol or any potential sulfoxide byproducts. A non-polar eluent system (e.g., hexanes/ethyl acetate) should provide good separation.[8]
Troubleshooting Guide: Oxidation of this compound
A primary challenge in sulfide oxidation is achieving selectivity between the sulfoxide and the sulfone.[5]
Q: My goal is the sulfoxide, but I am getting the sulfone as a byproduct.
A: This is a classic case of over-oxidation. To favor the sulfoxide:
-
Control Stoichiometry: Use a slight excess (typically 1.0 to 1.2 equivalents) of the oxidizing agent (e.g., H₂O₂, m-CPBA).[5]
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C or below). Oxidation to the sulfone generally requires more energy than oxidation to the sulfoxide.[9]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting sulfide. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired sulfoxide.
-
Choice of Oxidant: Some oxidants are more prone to over-oxidation. Hydrogen peroxide in acetic acid is often a good choice for selective oxidation to the sulfoxide.[5]
Q: I want to synthesize the sulfone, but the reaction stops at the sulfoxide.
A: To ensure complete oxidation to the sulfone:
-
Increase Oxidant: Use at least 2.2 equivalents of the oxidizing agent. A larger excess may be needed depending on the oxidant's reactivity.[10]
-
Increase Temperature/Time: Allow the reaction to run for a longer period or at a higher temperature (room temperature or gentle heating) after the initial formation of the sulfoxide.[11]
-
Harsher Reagents: Reagents like potassium permanganate (KMnO₄) or catalyst systems with urea-hydrogen peroxide can be effective for driving the reaction to the sulfone.[10][12]
Q: How do I separate the sulfide, sulfoxide, and sulfone from my reaction mixture?
A: These three compounds have significantly different polarities, making them ideal candidates for separation by flash column chromatography on silica gel.[13]
-
Elution Order: The non-polar sulfide will elute first, followed by the more polar sulfoxide , and finally the most polar sulfone .
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is typically effective for separating the mixture.
Experimental Protocols
Protocol 1: Synthesis of this compound
(General procedure based on S-methylation of thiols)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add o-thiocresol (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution in an ice bath (0 °C) and add a base (e.g., sodium hydride (1.1 equiv.) or potassium carbonate (1.5 equiv.)) portion-wise. Stir the mixture for 30 minutes at 0 °C.
-
Methylation: Add a methylating agent (e.g., methyl iodide (1.1 equiv.)) dropwise to the solution while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or GC analysis indicates the complete consumption of the starting thiol.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography.
Protocol 2: Selective Oxidation to Methyl o-tolyl sulfoxide
(Procedure based on H₂O₂ oxidation)[5]
-
Setup: Dissolve this compound (1.0 equiv.) in glacial acetic acid in a round-bottom flask.
-
Oxidation: Cool the solution to room temperature and add 30% hydrogen peroxide (1.1 equiv.) dropwise with vigorous stirring.
-
Monitoring: Monitor the reaction progress closely using TLC. The reaction is typically complete within a few hours.
-
Workup: Pour the reaction mixture into cold water and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extraction & Purification: Extract the product with dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash column chromatography to separate any unreacted sulfide or over-oxidized sulfone.
Visualizations
Experimental & Logical Workflows
References
- 1. m.youtube.com [m.youtube.com]
- 2. Buy Methyl p-tolyl sulfide | 623-13-2 [smolecule.com]
- 3. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl p-tolyl sulfide 99 623-13-2 [sigmaaldrich.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl p-tolyl sulfide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. nanomaterchem.com [nanomaterchem.com]
- 9. youtube.com [youtube.com]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
- 11. jchemrev.com [jchemrev.com]
- 12. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Challenges in the scalability of "Methyl o-tolyl sulfide" production
Technical Support Center: Methyl o-Tolyl Sulfide Production
Welcome to the technical support center for the production of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the synthesis and scale-up of this important chemical intermediate. The following sections provide frequently asked questions, detailed experimental protocols, and process diagrams to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound.
Synthesis
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via a method analogous to the Williamson ether synthesis (nucleophilic substitution of a methylating agent by o-tolylthiolate), can stem from several factors:
-
Incomplete Deprotonation of o-Toluenethiol: The thiol must be fully converted to the more nucleophilic thiolate anion. Ensure you are using at least one full equivalent of a suitable base (e.g., NaOH, KOH, NaH). For scalability, consider using a base that is cost-effective and easy to handle.
-
Side Reactions: The primary competing reaction is the oxidation of the thiolate back to a disulfide, especially if air is present in the reaction vessel.[1] Maintaining an inert atmosphere (e.g., with nitrogen or argon) is crucial.
-
Reactivity of the Methylating Agent: While highly reactive methylating agents like dimethyl sulfate or methyl iodide ensure complete reaction, they can also lead to side products if the reaction is not properly controlled. On a larger scale, the choice of methylating agent will also be influenced by cost and safety considerations.
-
Reaction Temperature: The reaction should be maintained at an optimal temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. Temperature control is a significant challenge during scale-up due to exothermic reactions.
Q2: I am observing the formation of significant amounts of di-o-tolyl disulfide as a byproduct. How can I prevent this?
A2: The formation of di-o-tolyl disulfide is a common issue resulting from the oxidation of the o-tolylthiolate intermediate.[1] To minimize this:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture by performing the reaction under a nitrogen or argon blanket. Ensure all solvents are de-gassed prior to use.
-
Order of Addition: Add the methylating agent to the pre-formed thiolate solution. This ensures that the highly reactive thiolate is consumed by the desired reaction as quickly as it is available.
-
Controlled Temperature: Avoid excessive heat, as it can accelerate the rate of oxidation.
Q3: The reaction is highly exothermic and difficult to control on a larger scale. What are the best practices for managing the reaction temperature?
A3: Exothermic reactions are a major safety and quality concern during scale-up.[2] To manage the heat generated during the methylation of o-tolylthiolate:
-
Controlled Addition: Add the methylating agent portion-wise or via a syringe pump to control the rate of reaction and heat generation.
-
Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant).
-
Solvent Choice: Use a solvent with a suitable boiling point that can help to dissipate heat through reflux. The choice of solvent may need to be re-evaluated for industrial-scale production, considering factors like cost, safety, and environmental impact.[3]
Purification
Q4: How can I effectively remove unreacted o-toluenethiol from my final product?
A4: Unreacted o-toluenethiol is a common impurity. Due to its foul odor and potential for side reactions in subsequent steps, its removal is critical.
-
Aqueous Base Wash: o-Toluenethiol is acidic and can be removed by washing the crude product (dissolved in an organic solvent) with an aqueous base solution (e.g., 5% NaOH or K2CO3). The thiolate salt will partition into the aqueous layer.
-
Distillation: As this compound and o-toluenethiol have different boiling points, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale.
Q5: My purified product is still contaminated with di-o-tolyl disulfide. What is the best method for its removal?
A5: Di-o-tolyl disulfide is a non-polar impurity and can be challenging to remove.
-
Chromatography: For small-scale purifications, column chromatography on silica gel is effective.[4]
-
Crystallization: If the product is a solid at low temperatures or can be derivatized to a crystalline solid, recrystallization can be a viable option for removing the disulfide.
-
Distillation: The boiling point difference between this compound and the disulfide may allow for separation by fractional distillation, although this may require a highly efficient distillation column.
Safety & Handling
Q6: What are the primary safety concerns when working with the reagents for this compound synthesis?
A6: The synthesis of this compound involves several hazardous materials:
-
o-Toluenethiol: This is a volatile, flammable liquid with an extremely unpleasant and persistent odor. It is also toxic and an irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[1]
-
Methylating Agents: Reagents like dimethyl sulfate and methyl iodide are toxic and potential carcinogens. Handle with extreme care, using appropriate engineering controls and PPE.
-
Bases: Strong bases like sodium hydride are highly reactive and flammable. They react violently with water.
Q7: How should I handle and dispose of waste generated from the reaction?
A7: Waste streams from this synthesis require careful management:
-
Thiol-Containing Waste: All liquid and solid waste contaminated with o-toluenethiol should be treated with an oxidizing agent like bleach (sodium hypochlorite) to neutralize the odor before disposal.
-
Solvent Waste: Organic solvents should be collected in appropriate, labeled containers for hazardous waste disposal according to local regulations.
-
Aqueous Waste: The aqueous layers from extractions will contain dissolved salts and potentially some unreacted base. Neutralize the pH before disposal.
Quantitative Data
The following table summarizes typical reaction parameters for a laboratory-scale synthesis of an aryl thioether, which can be used as a benchmark for the synthesis of this compound.
| Parameter | Value | Notes |
| Typical Yield | 85-95% | Dependent on reaction conditions and purity of reagents. |
| Reaction Time | 2-4 hours | Can be monitored by TLC or GC analysis. |
| Reaction Temperature | 25-60 °C | Higher temperatures may lead to more byproducts. |
| Purity (after purification) | >98% | Achievable with a combination of extraction and distillation. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol describes a typical laboratory procedure for the synthesis of this compound via nucleophilic substitution.
Materials:
-
o-Toluenethiol
-
Methyl iodide
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve o-toluenethiol (1.0 eq) in ethanol. Add a solution of sodium hydroxide (1.05 eq) in water dropwise with stirring. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium o-tolylthiolate.
-
Methylation: Add methyl iodide (1.1 eq) to the reaction mixture dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 2 hours.
-
Work-up:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted thiol.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain the final product as a colorless liquid.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
Troubleshooting Low Yield
This decision tree provides a logical approach to troubleshooting low product yields.
Caption: Decision tree for troubleshooting low yield.
References
Identifying and minimizing impurities in "Methyl o-tolyl sulfide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis and handling of Methyl o-tolyl sulfide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetically prepared this compound?
A1: The most common impurities typically arise from the starting materials, side reactions, or subsequent degradation. These can include:
-
Unreacted Starting Materials: Residual o-thiocresol and the methylating agent (e.g., methyl iodide, dimethyl sulfate).
-
Isomeric Impurities: Methyl p-tolyl sulfide and Methyl m-tolyl sulfide, if the starting o-thiocresol was not isomerically pure.
-
Oxidation Products: Methyl o-tolyl sulfoxide and Methyl o-tolyl sulfone are common impurities, often formed by exposure to air or oxidizing agents.[1]
-
Over-methylation Products: Small amounts of dimethyl-(o-tolyl)-sulfonium salts can form if an excess of the methylating agent is used.
-
Residual Solvents: Solvents used during the synthesis and workup (e.g., DMF, THF, Toluene).[2]
Q2: How can I minimize the formation of oxidation impurities (sulfoxide and sulfone) during synthesis?
A2: To minimize oxidation, it is crucial to maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction and workup process. Using degassed solvents can also help reduce the presence of dissolved oxygen. Avoid unnecessarily high reaction temperatures or prolonged reaction times, as these can promote oxidation.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. It should be kept in a tightly sealed container to avoid exposure to air and moisture. For long-term storage, refrigeration is recommended.
Q4: My purified this compound has a slight yellow tint. Is this indicative of an impurity?
A4: While pure this compound is typically a colorless liquid, a slight yellow tint can indicate the presence of minor oxidized impurities or other chromophoric species. The significance of this coloration depends on the requirements of your downstream application. For high-purity needs, further purification via flash chromatography or vacuum distillation may be necessary.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
Issue 1: The final product purity is lower than expected after initial workup.
-
Possible Cause 1: Incomplete Reaction.
-
Troubleshooting Step: Analyze a crude sample using GC-MS or ¹H NMR to check for the presence of significant amounts of starting materials (e.g., o-thiocresol).
-
Solution: If the reaction is incomplete, consider increasing the reaction time, temperature, or the stoichiometry of the methylating agent.
-
-
Possible Cause 2: Inefficient Extraction/Washing.
-
Troubleshooting Step: Review your aqueous workup procedure. Water-soluble impurities (like salts or certain polar solvents) may not have been fully removed.
-
Solution: Perform additional aqueous washes. A brine wash can help break emulsions and improve the separation of organic and aqueous layers.[1]
-
Issue 2: An unexpected peak is observed in the GC-MS or HPLC analysis.
-
Troubleshooting Step 1: Identify the Peak.
-
Analyze the mass spectrum of the unknown peak. Compare the fragmentation pattern and molecular ion (M+) with potential impurities listed in Table 1.
-
Check the retention time against known standards if available.
-
-
Troubleshooting Step 2: Determine the Source.
-
If it's a sulfoxide or sulfone: This indicates oxidation. Review your reaction and storage conditions for exposure to air.
-
If it's an isomer: Your starting material (o-thiocresol) may be contaminated. Analyze the starting material to confirm its isomeric purity.
-
If it's a solvent: Your product may not be sufficiently dried. Dry the product under high vacuum for an extended period.
-
Issue 3: Difficulty in removing the Methyl o-tolyl sulfone impurity.
-
Problem: Methyl o-tolyl sulfone often has a similar polarity to the desired sulfide product, making separation by standard distillation or crystallization challenging.[1]
-
Solution 1 (Recommended): Flash Column Chromatography. This is the most effective method. The sulfone is significantly more polar than the sulfide, allowing for good separation on silica gel. A non-polar eluent system (e.g., Hexane/Ethyl Acetate gradient) is typically effective.
-
Solution 2: Preparative HPLC. For very high purity requirements, preparative reverse-phase HPLC can be employed, although it is less scalable.
-
Data Presentation
Table 1: Common Impurities in this compound and Their Characteristics
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (GC-MS) |
| o-Thiocresol | C₇H₈S | 124.21 | M+ at m/z 124 |
| Methyl o-tolyl sulfoxide | C₈H₁₀OS | 154.23 | M+ at m/z 154 |
| Methyl o-tolyl sulfone | C₈H₁₀O₂S | 170.23 | M+ at m/z 170 |
| Methyl p-tolyl sulfide | C₈H₁₀S | 138.23 | Similar M+ to product, different retention time |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Initial Purity (GC%) | Final Purity (GC%) | Typical Yield | Notes |
| Vacuum Distillation | 90% | 95-97% | ~80% | Effective for removing non-volatile impurities and some solvents. May not efficiently separate sulfoxide/sulfone. |
| Flash Chromatography | 90% | >99% | ~90% | Highly effective for removing polar impurities like sulfoxide and sulfone.[1][3] |
| Recrystallization | N/A | N/A | N/A | Not applicable as the product is a liquid at room temperature. |
Visualized Workflows and Logic
Caption: Synthesis of this compound and common impurity formation pathways.
Caption: General workflow for the identification and quantification of impurities.
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling of this compound
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10.0 mL of Ethyl Acetate to create a 1 mg/mL stock solution.
-
Prepare a working standard of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with Ethyl Acetate.
-
-
Preparation of Sample Solution:
-
Prepare a sample solution at approximately the same concentration (100 µg/mL) as the working standard using the crude or purified product.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
MS Detector:
-
Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-450 amu.
-
-
-
Analysis and Data Interpretation:
-
Inject the sample solution.
-
Identify the main product peak based on its retention time and mass spectrum (M+ at m/z 138).
-
Identify impurity peaks by comparing their mass spectra with known fragmentation patterns of potential impurities (see Table 1).
-
Calculate the relative percentage of each impurity by peak area normalization (assuming similar response factors for structurally related compounds).
-
Protocol 2: Purification by Silica Gel Flash Chromatography
-
Slurry Preparation:
-
Choose an appropriate column size based on the amount of crude material (e.g., a 40g silica column for 1-2g of crude product).
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane).
-
Pack the column carefully to avoid air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane or the mobile phase).
-
Alternatively, for less soluble materials, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution:
-
Equilibrate the column with the starting eluent (e.g., 100% Hexane).
-
Begin elution and collect fractions.
-
A typical gradient might be:
-
Start with 100% Hexane.
-
Gradually increase the polarity by adding Ethyl Acetate (e.g., gradient from 0% to 5% Ethyl Acetate in Hexane).
-
-
The non-polar this compound will elute first, followed by the more polar sulfoxide and sulfone impurities.
-
-
Fraction Analysis:
-
Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) or UV light.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Place the product under high vacuum to remove any residual solvent.
-
References
Technical Support Center: Improving Reaction Selectivity with Methyl o-tolyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with "Methyl o-tolyl sulfide." This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the selectivity of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How can I selectively oxidize this compound to its corresponding sulfoxide without forming the sulfone?
A1: Achieving high chemoselectivity in the oxidation of this compound to methyl o-tolyl sulfoxide is a common challenge, with the primary side product being the over-oxidized sulfone. To favor the formation of the sulfoxide, consider the following strategies:
-
Choice of Oxidant: Use a mild and selective oxidizing agent. Hydrogen peroxide (H₂O₂) is a common choice, but its reactivity needs to be carefully controlled. Using H₂O₂ in combination with a catalyst often provides better selectivity.
-
Catalyst Systems: Transition metal catalysts are frequently employed to control the oxidation state. Vanadium complexes, such as those derived from VO(acac)₂, have been shown to be effective for selective sulfoxidation. Titanium, molybdenum, and tungsten complexes are also utilized.
-
Reaction Conditions:
-
Stoichiometry: Use a controlled amount of the oxidizing agent, typically 1.0 to 1.2 equivalents, to minimize over-oxidation.
-
Temperature: Lowering the reaction temperature, often to 0°C or even lower, can significantly improve selectivity towards the sulfoxide.
-
Slow Addition: Adding the oxidant dropwise over a period of time helps to maintain a low concentration of the oxidant in the reaction mixture, reducing the likelihood of over-oxidation.
-
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.
Q2: What factors influence the regioselectivity of C-H functionalization on the aromatic ring of this compound?
A2: The regioselectivity of C-H functionalization on the aromatic ring of this compound is primarily influenced by the directing effect of the two substituents: the methylthio (-SMe) group and the methyl (-Me) group.
-
Directing Effect of the Methylthio Group: The sulfur atom of the methylthio group can act as a directing group in transition metal-catalyzed C-H activation reactions, typically favoring functionalization at the ortho position. In the case of this compound, this would be the C6 position.
-
Directing Effect of the Methyl Group: The methyl group is a weak ortho-, para- director in electrophilic aromatic substitution reactions.
-
Steric Hindrance: The ortho relationship of the methyl and methylthio groups creates steric hindrance around the C3 and C6 positions, which can influence the accessibility of these sites to the catalyst and reagents.
-
Combined Effects: The interplay between the directing effects and steric hindrance will determine the final regioselectivity. For many metal-catalyzed C-H functionalizations, the directing effect of the sulfur is dominant, making the C6 position the most likely site of reaction. However, the steric bulk of the catalyst and reagents can also play a significant role.
Q3: Can methyl o-tolyl sulfoxide be used as a chiral auxiliary to induce stereoselectivity in subsequent reactions?
A3: Yes, once this compound is oxidized to its chiral sulfoxide, the resulting methyl o-tolyl sulfoxide can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions. The sulfinyl group is a powerful chiral director. For example, deprotonation of the methyl group of the sulfoxide generates a chiral nucleophile. The addition of this nucleophile to prochiral electrophiles, such as imines or aldehydes, can proceed with high diastereoselectivity. The stereochemical outcome is dictated by the absolute configuration of the sulfur center in the sulfoxide.
Troubleshooting Guides
Issue 1: Low Yield of Methyl o-tolyl Sulfoxide and Significant Sulfone Formation in Oxidation Reactions
| Potential Cause | Troubleshooting Steps |
| Over-oxidation by a strong oxidant. | Switch to a milder oxidant (e.g., use H₂O₂ with a selective catalyst instead of stronger peracids). |
| Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0°C or below). |
| Excess of oxidizing agent. | Carefully control the stoichiometry of the oxidant to 1.0-1.2 equivalents relative to the sulfide. |
| Rapid addition of the oxidant. | Add the oxidant slowly and dropwise to the reaction mixture. |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
Issue 2: Poor Regioselectivity in C-H Functionalization of this compound
| Potential Cause | Troubleshooting Steps |
| Weak directing group effect. | For palladium-catalyzed reactions, ensure the use of appropriate ligands that enhance the directing ability of the sulfide group. |
| Steric hindrance. | Use a less sterically bulky catalyst or reagent to improve access to the desired C-H bond. |
| Competitive directing effects. | Modify the reaction conditions (e.g., solvent, additives) to favor the directing effect of the sulfide over other potential directing groups. |
| Multiple products formed. | Optimize the reaction temperature and time to favor the formation of the desired regioisomer. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Selective Oxidation of Aryl Sulfides to Sulfoxides
| Catalyst System | Oxidant (Equivalents) | Solvent | Temperature (°C) | Time (h) | Sulfoxide Yield (%) | Sulfone Yield (%) | Reference |
| VO(acac)₂ / Schiff Base | H₂O₂ (1.2) | CH₂Cl₂ | 0 | 23 | High | Low | |
| Titanium(IV) Isopropoxide / DET | Cumene Hydroperoxide (1.1) | CCl₄ | -20 | 4 | ~90 | <5 | [1] |
| Eosin Y (Photocatalyst) | O₂ (from air) | CH₃CN | Room Temp. | 12 | up to 93 | Not specified | [2] |
| Mn₂ZnO₄ Nanoparticles | H₂O₂ (1.1) | Ethanol | Room Temp. | 1 | High | Not specified | [3] |
Note: Data is generalized from studies on various aryl sulfides, including methyl p-tolyl sulfide, and serves as a starting point for optimization with this compound.
Experimental Protocols
Protocol 1: Vanadium-Catalyzed Selective Oxidation of this compound to Methyl o-tolyl Sulfoxide
This protocol is adapted from procedures for the selective oxidation of aryl sulfides.
Materials:
-
This compound
-
Vanadyl acetylacetonate (VO(acac)₂)
-
Chiral Schiff base ligand (e.g., derived from a salicylaldehyde and an amino alcohol)
-
Dichloromethane (CH₂Cl₂)
-
30% Hydrogen peroxide (H₂O₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral Schiff base ligand (1.5 mol%) and VO(acac)₂ (1.0 mol%) in CH₂Cl₂.
-
Stir the solution at room temperature for 30 minutes to allow for the in-situ formation of the vanadium catalyst complex.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add 30% hydrogen peroxide (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure methyl o-tolyl sulfoxide.
Visualizations
Catalytic Cycle for Vanadium-Catalyzed Sulfoxidation
Caption: Vanadium-catalyzed oxidation of a sulfide to a sulfoxide.
General Workflow for Troubleshooting Poor Selectivity in Sulfide Oxidation
Caption: A decision-making workflow for optimizing selectivity.
Regioselectivity in C-H Functionalization of this compound
Caption: Key factors determining the site of C-H functionalization.
References
Technical Support Center: Overcoming Reactivity Challenges with Methyl o-tolyl sulfide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl o-tolyl sulfide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its low reactivity in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit lower reactivity compared to its para-isomer, Methyl p-tolyl sulfide?
The reduced reactivity of this compound primarily stems from two key factors:
-
Steric Hindrance: The proximity of the ortho-methyl group to the methylthio (-SCH₃) group creates significant steric bulk around the sulfur atom. This hinders the approach of reagents, particularly in reactions targeting the sulfur atom or the adjacent ring positions. In contrast, the para-isomer has its methyl group positioned further away, resulting in less steric congestion.
-
Electronic Effects: While the methyl group is generally considered electron-donating, its influence on the reaction site can be modulated by its position. In the ortho position, the electronic effect might be slightly different compared to the para position, although steric effects are generally the dominant factor for the observed lower reactivity.
Q2: In which specific transformations is the low reactivity of this compound most pronounced?
The low reactivity of this compound is often observed in the following transformations:
-
Oxidation to Sulfoxide: The steric hindrance around the sulfur atom can make it difficult for oxidizing agents to access the sulfur lone pairs, leading to slower reaction rates or the need for more forcing conditions compared to the para-isomer.
-
Electrophilic Aromatic Substitution: The ortho-methyl group can physically block the approach of electrophiles to the adjacent ring carbons, reducing the rate of substitution at these positions.
-
Metal-Catalyzed Cross-Coupling Reactions: The coordination of the sulfur atom to a metal catalyst can be impeded by the adjacent methyl group, which can negatively impact the efficiency of cross-coupling reactions.
Troubleshooting Guides
Issue 1: Slow or Incomplete Oxidation to Methyl o-tolyl sulfoxide
Problem: You are attempting to oxidize this compound to the corresponding sulfoxide, but the reaction is sluggish, or the conversion is low.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Choice of Oxidizing Agent: Employ smaller, more reactive oxidizing agents. While hydrogen peroxide is common, consider using meta-chloroperoxybenzoic acid (m-CPBA) which can sometimes be more effective. 2. Catalyst Selection: For catalytic oxidations, consider using catalysts known to be effective for sterically hindered substrates. Vanadium-based catalysts, for instance, have shown efficacy in the oxidation of various sulfides. |
| Reaction Conditions | 1. Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely to avoid over-oxidation to the sulfone. 2. Prolonged Reaction Time: Due to the lower reactivity, a significantly longer reaction time might be required compared to less hindered substrates. |
Experimental Protocol: Oxidation of Methyl p-tolyl sulfide (for comparison)
The following protocol for the oxidation of the less hindered Methyl p-tolyl sulfide can be used as a starting point, with the understanding that more forcing conditions may be necessary for the ortho-isomer.
-
Reaction: Oxidation of Methyl p-tolyl sulfide to Methyl p-tolyl sulfoxide.
-
Reagents:
-
Methyl p-tolyl sulfide
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve Methyl p-tolyl sulfide (1.0 eq) in CH₂Cl₂ in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Issue 2: Low Yield in Electrophilic Aromatic Substitution
Problem: You are performing an electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound and obtaining a low yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Choice of Electrophile: Use a less bulky electrophile if possible. 2. Lewis Acid Catalyst: For reactions requiring a Lewis acid, select one that is less sterically demanding. |
| Reaction Conditions | 1. Solvent Effects: The choice of solvent can influence the reactivity. Experiment with different solvents to find one that may enhance the reaction rate. 2. Temperature: As with oxidation, a higher reaction temperature may be necessary. |
Visualizing Reactivity Concepts
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Steric hindrance in this compound vs. its para-isomer.
Caption: A general troubleshooting workflow for low reactivity.
Quantitative Data Summary
While specific quantitative data for the low reactivity of this compound is scarce in the literature, we can infer potential differences from data available for the para-isomer in oxidation reactions.
| Substrate | Oxidizing Agent | Catalyst | Conversion (%) | Reaction Time (h) | Key Observation |
| Methyl p-tolyl sulfide | H₂O₂ | Vanadium Complex | High | 23 | Efficient conversion under mild conditions. |
| Methyl p-tolyl sulfide | H₂O₂/TBHP | Tungsten Complex | Quantitative | Not specified | High yields with good selectivity for the sulfoxide.[1] |
| This compound | H₂O₂ | Vanadium Complex | Lower (Expected) | Longer (Expected) | Expected to be less reactive due to steric hindrance. |
References
Validation & Comparative
Reactivity Under the Microscope: A Comparative Analysis of Methyl o-Tolyl Sulfide and Methyl p-Tolyl Sulfide
A detailed examination of the reactivity of methyl o-tolyl sulfide and methyl p-tolyl sulfide reveals significant differences attributable to electronic and steric factors. While both isomers are activated towards electrophilic attack due to the electron-donating nature of the methyl and methylthio groups, the position of the methyl group on the aromatic ring introduces distinct reactivity profiles, particularly in oxidation and electrophilic substitution reactions.
The para-isomer, methyl p-tolyl sulfide, generally exhibits higher reactivity in reactions where the approach to the sulfur atom is crucial and not significantly hindered. In contrast, the ortho-isomer, this compound, often shows reduced reactivity due to steric hindrance imposed by the adjacent methyl group. This guide provides a comprehensive comparison of their reactivity, supported by available experimental data and detailed protocols.
Comparative Analysis of Reactivity
The primary distinction in reactivity between this compound and methyl p-tolyl sulfide arises from the interplay of electronic and steric effects.
Electronic Effects: Both the methyl (-CH₃) and methylthio (-SCH₃) groups are electron-donating. The methyl group donates electron density to the aromatic ring through an inductive effect and hyperconjugation, while the methylthio group donates through resonance. These effects increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to benzene. For methyl p-tolyl sulfide, both groups activate the ortho and para positions relative to themselves. The methylthio group is a stronger activating group and directs incoming electrophiles primarily to the positions ortho to it.
Steric Effects: The defining difference in the reactivity of the two isomers is the steric hindrance in this compound. The proximity of the ortho-methyl group to the methylthio group can impede the approach of reagents to the sulfur atom and the adjacent ring positions. This steric congestion can significantly lower reaction rates compared to the para-isomer, where the methyl group is distant from the reaction center. A kinetic study on the oxidation of a series of ortho- and para-substituted arylmethylsulfides indicated a decrease in the reaction rate for ortho-substituted compounds, which was attributed to this steric effect.
Quantitative Reactivity Data: Oxidation of Aryl Methyl Sulfides
The following table presents rate constants for the oxidation of selected p-substituted phenyl methyl sulfides, illustrating the influence of substituents on reactivity. The data is sourced from a study by C. Srinivasan, P. Kuthalingam, and N. Arumugam.[1]
| Substituent (p-X) | 10³ k₂ (dm³ mol⁻¹ s⁻¹) at 308 K |
| OCH₃ | 10.5 ± 0.2 |
| CH₃ | 6.17 ± 0.15 |
| H | 3.89 ± 0.10 |
| Cl | 2.63 ± 0.08 |
| Br | 2.45 ± 0.07 |
| NO₂ | 0.51 ± 0.02 |
Table 1: Second-order rate constants for the oxidation of p-substituted phenyl methyl sulfides (p-X-C₆H₄SCH₃) by potassium peroxydisulfate in 50% (v/v) aqueous ethanol.[1]
Although data for the ortho-tolyl isomer is not included in this specific study, the general trend demonstrates that electron-donating groups like the methyl group in methyl p-tolyl sulfide enhance the reaction rate compared to the unsubstituted phenyl methyl sulfide. The decreased rate observed for ortho-substituted compounds in other studies suggests that the rate constant for this compound would be lower than that of its para-isomer due to steric hindrance.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are representative protocols for the oxidation of aryl methyl sulfides.
Protocol 1: Oxidation of Methyl p-Tolyl Sulfide with Hydrogen Peroxide
This protocol describes a common method for the selective oxidation of a sulfide to a sulfoxide.
Materials:
-
Methyl p-tolyl sulfide
-
Glacial acetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium hydroxide (NaOH) solution (4 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve methyl p-tolyl sulfide (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the stirred solution at room temperature.
-
Continue stirring the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of 4 M NaOH solution until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude methyl p-tolyl sulfoxide.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Kinetic Measurement for the Oxidation of Aryl Methyl Sulfides
This protocol outlines a general procedure for studying the kinetics of the oxidation of aryl methyl sulfides.
Materials:
-
Aryl methyl sulfide (e.g., methyl p-tolyl sulfide)
-
Oxidizing agent (e.g., potassium peroxydisulfate)
-
Solvent system (e.g., 50% v/v aqueous ethanol)
-
Thermostated water bath
-
UV-Vis spectrophotometer or other suitable analytical instrument
Procedure:
-
Prepare stock solutions of the aryl methyl sulfide and the oxidizing agent of known concentrations in the chosen solvent system.
-
Equilibrate the solutions to the desired reaction temperature in a thermostated water bath.
-
To initiate the reaction, mix the requisite volumes of the sulfide and oxidant solutions in a reaction vessel.
-
At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a solution that consumes the oxidant).
-
Analyze the concentration of the remaining reactant or the formed product using a suitable analytical technique such as UV-Vis spectrophotometry, HPLC, or titration.
-
The pseudo-first-order rate constant (k') can be determined by plotting ln([Sulfide]t) versus time, where [Sulfide]t is the concentration of the sulfide at time t.
-
The second-order rate constant (k₂) can be calculated from k' by dividing by the concentration of the excess reagent.
Reaction Mechanisms and Logical Relationships
The differing reactivity of the ortho and para isomers can be visualized through their reaction pathways.
Electrophilic Attack on the Sulfur Atom (Oxidation)
In the oxidation of aryl methyl sulfides, the initial step involves an electrophilic attack by the oxidizing agent on the electron-rich sulfur atom.
Caption: Steric hindrance in this compound leads to a higher energy transition state and a slower oxidation rate compared to the para isomer.
Electrophilic Aromatic Substitution
The directing effects of the methyl and methylthio groups, along with steric considerations, influence the position of electrophilic attack on the aromatic ring.
References
A Comparative Analysis of Substituted Thioanisole Derivatives in Catalysis
Substituted thioanisole derivatives have emerged as a versatile class of ligands in the field of catalysis, particularly in transition metal-catalyzed cross-coupling reactions. Their sulfur atom acts as a soft donor that can coordinate to metal centers, while the electronic and steric properties of the substituents on the aromatic ring can be fine-tuned to modulate the catalytic activity and selectivity. This guide provides a comparative analysis of the performance of substituted thioanisole derivatives in catalysis, with a focus on the well-established Suzuki-Miyaura cross-coupling reaction.
The Role of Substituents in Catalytic Performance
The electronic and steric nature of the substituents on the thioanisole ligand plays a crucial role in the efficacy of the catalyst. These properties influence the electron density at the metal center and the steric environment around it, which in turn affects the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Electronic Effects:
-
Electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the sulfur atom and, consequently, on the metal center. This can enhance the rate of oxidative addition, a crucial step in many cross-coupling reactions.[1][2]
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density on the metal center. This can facilitate the reductive elimination step, where the final product is released from the catalyst.[3]
Steric Effects:
-
Bulky ortho-substituents (e.g., -C(CH₃)₃) can create a sterically hindered environment around the metal center. This can promote the formation of highly reactive, low-coordinate metal species, which can lead to higher catalytic activity.[1][2] In asymmetric catalysis, the steric bulk is also critical for controlling the enantioselectivity of the reaction.
Comparative Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of ligand is critical for the success of this reaction, especially when using challenging substrates. The following table summarizes the expected performance of various para- and ortho-substituted thioanisole ligands in a model Suzuki-Miyaura cross-coupling reaction based on established principles of ligand effects in catalysis.
| Ligand (Substituted Thioanisole Derivative) | Substituent Effect | Expected Impact on Oxidative Addition | Expected Impact on Reductive Elimination | Expected Overall Yield |
| p-Methoxythioanisole | Electron-Donating | Enhanced | Potentially Slower | High |
| p-Methylthioanisole | Weakly Electron-Donating | Slightly Enhanced | Neutral | High |
| Thioanisole | Neutral | Baseline | Baseline | Moderate to High |
| p-Chlorothioanisole | Weakly Electron-Withdrawing | Slightly Diminished | Slightly Enhanced | Moderate to High |
| p-Nitrothioanisole | Strongly Electron-Withdrawing | Diminished | Enhanced | Moderate |
| 2,6-Dimethylthioanisole | Steric Hindrance | Enhanced (promotes active species) | Enhanced | High |
| 2,6-Di-tert-butylthioanisole | High Steric Hindrance | Enhanced (promotes active species) | Enhanced | Very High |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a thioether-type ligand.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Substituted thioanisole ligand (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene/Water (10:1 v/v, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and potassium carbonate.
-
In a separate vial, dissolve the palladium(II) acetate and the substituted thioanisole ligand in the toluene/water solvent mixture.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.[4][5][6]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The thioanisole ligand (L) is coordinated to the palladium center throughout the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7][8][9]
Experimental Workflow for Suzuki-Miyaura Reaction
This diagram outlines the general workflow for performing a Suzuki-Miyaura cross-coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Structure-Activity Relationship of Substituted Thioanisole Ligands
This diagram illustrates the logical relationship between the electronic and steric properties of substituents on the thioanisole ligand and the resulting catalytic activity.
Caption: The relationship between substituent properties and catalytic performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. odinity.com [odinity.com]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
A Comparative Guide to the Electronic Properties of Methyl o-tolyl sulfide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of Methyl o-tolyl sulfide and its structural isomers, Methyl m-tolyl sulfide and Methyl p-tolyl sulfide, alongside the parent compound, Thioanisole. Given the limited direct experimental data on this compound, this document outlines a robust computational methodology to determine its key electronic characteristics and presents a comparative framework based on existing data for analogous compounds. Understanding these properties is crucial for applications in materials science, organic electronics, and drug design, where molecular electronic structure governs reactivity and functionality.
Comparison of Electronic Properties
The electronic properties of substituted thioanisoles are significantly influenced by the position of the methyl group on the aromatic ring. This substitution alters the electron density distribution, thereby affecting the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.[1]
| Compound | Structure | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| This compound | ![]() | Predicted | Predicted | Predicted | Predicted | Predicted |
| Methyl m-tolyl sulfide | ![]() | Predicted | Predicted | Predicted | Predicted | Predicted |
| Methyl p-tolyl sulfide | ![]() | Data Unavailable | Data Unavailable | Data Unavailable | ~8.70[2] | Data Unavailable |
| Thioanisole | ![]() | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |
Note: Predicted values would be obtained via the computational protocol detailed below. The ionization potential for Methyl p-tolyl sulfoxide is provided as a reference point from experimental measurements.[2]
Experimental and Computational Protocols
To provide a comprehensive and accurate comparison, a standardized computational protocol is essential. The following methodology is proposed based on successful application in similar systems.[3][4][5]
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Software: Gaussian 16 or a similar quantum chemistry software package is recommended.[5]
-
Geometry Optimization: The molecular structures of this compound, Methyl m-tolyl sulfide, Methyl p-tolyl sulfide, and Thioanisole will be optimized in the gas phase using Density Functional Theory (DFT).
-
Functional and Basis Set: The B3LYP hybrid functional with the 6-311++G(d,p) basis set is a well-established combination for obtaining accurate geometries and electronic properties of organic molecules containing sulfur.[3]
-
Frequency Calculations: Vibrational frequency analysis will be performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies).
-
Electronic Properties Calculation:
-
HOMO and LUMO Energies: The energies of the frontier molecular orbitals will be extracted from the output of the geometry optimization calculations. The energy difference will yield the HOMO-LUMO gap.
-
Ionization Potential (IP): The adiabatic ionization potential will be calculated as the energy difference between the optimized neutral molecule and the optimized cation.
-
Electron Affinity (EA): The adiabatic electron affinity will be calculated as the energy difference between the optimized neutral molecule and the optimized anion.[6]
-
-
Data Analysis: The calculated electronic properties will be tabulated for direct comparison, allowing for an analysis of the structure-property relationships.
Logical Workflow for Computational Analysis
The following diagram illustrates the logical workflow for the proposed computational analysis of this compound and its alternatives.
Caption: Computational analysis workflow for determining and comparing the electronic properties of thioanisole derivatives.
This structured approach ensures a reliable and reproducible comparison of the electronic properties of this compound and its isomers, providing valuable insights for researchers in the field. The proposed computational study would fill the current data gap and allow for a more complete understanding of how positional isomerism dictates the electronic behavior of these important organosulfur compounds.
References
- 1. irjweb.com [irjweb.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational simulation and interpretation of the low-lying excited electronic states and electronic spectrum of thioanisole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Electron Affinity | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Quantifying Methyl o-tolyl Sulfide
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and metabolites, such as Methyl o-tolyl sulfide, is critical for ensuring product safety and efficacy. The selection of an appropriate analytical method is paramount and depends on factors including sensitivity, selectivity, and the complexity of the sample matrix. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
Gas Chromatography (GC) is the most prevalent technique for the analysis of volatile and semi-volatile sulfur compounds like this compound. The choice of detector is a critical factor influencing the method's performance. A comparison between the common Flame Ionization Detector (FID) and the more specialized Sulfur Chemiluminescence Detector (SCD) is presented below. High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly for less volatile compounds or when derivatization is employed to enhance detection.
| Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) | High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) |
| Linearity (R²) | > 0.99 (Typical) | ≥ 0.9983[1] | > 0.99 (Typical, post-derivatization) |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ppm to high ppb range | Approximately 10 ppb for various sulfur compounds[1] | Analyte dependent, can reach low ng levels with derivatization |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the ppm range | ~30-50 ppb (Estimated from LOD) | Analyte dependent, often requires derivatization for trace analysis |
| Accuracy (% Recovery) | Typically 95-105% | High accuracy due to equimolar response | Typically 90-110% |
| Precision (%RSD) | < 5% | 0.87% to 12.54% depending on concentration[1] | < 5% |
| Selectivity | Non-selective, based on retention time | Highly selective for sulfur-containing compounds | Moderate, dependent on chromophore and chromatographic separation |
| General Applicability | Broad applicability for volatile compounds | Ideal for complex matrices where hydrocarbon interference is a concern | Suitable for a wide range of compounds, may require derivatization for non-chromophoric analytes |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point for method development and validation.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
This method is adapted from a validated procedure for the isomeric Methyl p-tolyl sulfide and is suitable for the quantification of this compound.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: 30 m x 0.32 mm x 0.25 µm capillary column packed with γ-cyclodextrin trifluoroacetyl (e.g., Chiraldex G-TA).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 110 °C.
-
Ramp 1: 10 °C/min to 130 °C.
-
Ramp 2: 20 °C/min to 160 °C.
-
Hold for 17.5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 1:3.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., dichloromethane or methanol) to a concentration within the calibrated range.
-
Validation Parameters:
-
Linearity: Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100 µg/mL) and inject each in triplicate. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Spike a blank matrix with a known concentration of this compound at three different levels (low, medium, high). Analyze the spiked samples and calculate the percent recovery.
-
Precision:
-
Repeatability (Intra-day precision): Inject the same standard solution six times on the same day and calculate the relative standard deviation (%RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability assessment on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Gas Chromatography-Sulfur Chemiluminescence Detector (GC-SCD) Method
The GC-SCD method offers superior selectivity and sensitivity for sulfur compounds.
-
Instrumentation: Gas chromatograph with an inert flow path, a split/splitless inlet, and a Sulfur Chemiluminescence Detector (SCD).
-
Column: Agilent J&W DB-Sulfur SCD column or equivalent.
-
Carrier Gas: Helium.
-
Injector Temperature: 275 °C.
-
SCD Parameters:
-
Furnace Temperature: 800 °C.
-
Base Temperature: 250 °C.
-
Oxidation Gas Flows (Air and H₂): As per manufacturer's recommendation.
-
-
Oven Temperature Program: 40 °C (hold for 1 min), then ramp at 10 °C/min to 250 °C.
-
Sample Preparation: Similar to the GC-FID method, dissolve the sample in a high-purity solvent.
-
Key Advantages: The SCD provides a linear and equimolar response to sulfur compounds, meaning the detector's response is directly proportional to the mass of sulfur, regardless of the compound's structure.[1][2] This simplifies quantification, especially in complex mixtures.
High-Performance Liquid Chromatography-Ultraviolet Detector (HPLC-UV) Method
HPLC can be employed, particularly when dealing with less volatile sulfur compounds or when GC is not available. Since simple aromatic sulfides have poor UV absorbance, derivatization is often necessary.
-
Instrumentation: HPLC system with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Derivatization (Pre-column):
-
React the sample containing this compound with an N-halogeno-N-metal arylsulfonamidate (e.g., chloramine-T) to form a UV-absorbing arylsulfonylsulfilimine derivative.
-
This derivatization enhances the chromophore, allowing for sensitive UV detection.
-
-
Detection Wavelength: Determined by the absorption maximum of the derivative.
-
Quantification: Based on a calibration curve prepared using derivatized standards of this compound.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for quantifying this compound, in accordance with ICH guidelines.
Caption: Logical workflow for analytical method validation.
References
Comparative Analysis of the Structure-Activity Relationship of Methyl o-tolyl sulfide Analogues and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) of compounds structurally related to Methyl o-tolyl sulfide. Due to a lack of comprehensive SAR studies on a unified series of this compound analogues, this document synthesizes findings from various studies on related structures, including tolyl-containing quinazolines and amides. The aim is to offer insights into how structural modifications of the tolyl sulfide motif and related scaffolds influence their biological activity, with a focus on anticancer and antimicrobial applications.
I. Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for two distinct classes of compounds containing a tolyl group, highlighting their potential as PD-1/PD-L1 inhibitors and antifungal agents.
Table 1: Inhibitory Activity of 8-(o-Tolyl)quinazoline Derivatives against PD-1/PD-L1 Interaction
| Compound ID | Structure | IC50 (nM)[1] |
| A2 | 8-(o-tolyl)-quinazoline scaffold with an aminoethanol tail | 37.68 |
| A3 | 8-(o-tolyl)-quinazoline scaffold with a 2,3-dihydroxypropylamino tail | 47.18 |
| A5 | 8-(o-tolyl)-quinazoline scaffold with a 3-aminopropane-1,2-diol tail | 23.78 |
| A10 | N-methylated analogue of A2 | 44.78 |
| A11 | Analogue of A2 lacking the hydroxyl group | 48.50 |
| A12 | Analogue of A3 lacking the hydroxyl groups | 51.49 |
| A15 | Analogue with a morpholino tail | 111.99 |
| A16 | Analogue with a piperidinyl tail | 166.70 |
| A17 | Analogue with a 4-hydroxypiperidinyl tail | 46.17 |
| A18 | Analogue with a 3-hydroxypiperidinyl tail | 55.49 |
| A19 | Analogue with a piperidin-4-ylmethanol tail | 75.82 |
Note: The IC50 values represent the half-maximal inhibitory concentration against the PD-1/PD-L1 interaction as determined by the HTRF assay.
Table 2: Antifungal Activity of Cyclopropane-Containing Amide Derivatives
| Compound ID | Amide Moiety | Antifungal Activity (MIC80, μg/mL) against Candida albicans[2] |
| F5 | m-tolyl amide | 64 |
| F6 | p-tolyl amide | >128 |
| F7 | o-tolyl amide | 32 |
| F8 | 2,3-dimethylphenyl amide | 16 |
| F22 | m-tolyl amide (different scaffold) | 64 |
| F23 | p-tolyl amide (different scaffold) | 64 |
| F24 | o-tolyl amide (different scaffold) | 16 |
| Fluconazole | - | 2 |
Note: The MIC80 value is the minimum concentration required to inhibit 80% of the fungal growth.
II. Structure-Activity Relationship Insights
PD-1/PD-L1 Inhibitors (8-(o-Tolyl)quinazoline Derivatives):
The SAR for this series suggests that hydrophilic and flexible tails containing alcohol hydroxyl groups and a secondary amine are crucial for potent inhibitory activity against the PD-1/PD-L1 interaction.[1]
-
Hydroxyl Groups: The presence of hydroxyl groups in the tail is beneficial for activity. For instance, compounds A2 and A3 with hydroxyl groups are more potent than their analogues A11 and A12 which lack them.[1] Compounds with multiple hydroxyl groups, such as A5 , exhibited the highest potency.[1]
-
Amino Group: Methylation of the secondary amine in the tail, as seen in compound A10 compared to A2 , leads to a slight decrease in activity.[1]
-
Lipophilicity and Size of the Tail: Increasing the lipophilicity or the size of the tail, as seen in compounds with morpholino (A15 ) or piperidinyl (A16 ) tails, is detrimental to the inhibitory activity.[1]
Antifungal Agents (Cyclopropane-Containing Amide Derivatives):
For this class of compounds, the position of the methyl group on the tolyl amide moiety significantly influences the antifungal activity against Candida albicans.
-
Isomeric Position: The ortho-tolyl amide derivatives (F7 and F24 ) consistently demonstrated superior antifungal activity compared to their meta- and para-tolyl counterparts (F5 , F6 , F22 , and F23 ).[2] This suggests that the steric and electronic effects of the methyl group at the ortho position are favorable for interaction with the biological target.[2]
-
Substitution on the Phenyl Ring: The introduction of a second methyl group on the phenyl ring, as in the 2,3-dimethylphenyl amide F8 , further enhanced the antifungal potency.[2]
III. Experimental Protocols
A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This protocol is a representative method for assessing the inhibition of the PD-1/PD-L1 interaction.
-
Compound Preparation: A stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then made in the assay buffer to generate a dose-response curve. The final concentration of DMSO in the assay should not exceed 1%.
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, labeled with a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore, respectively, are thawed on ice and diluted to the desired working concentration in the assay buffer.
-
Assay Procedure:
-
5 µL of the serially diluted test compounds or control (assay buffer with DMSO) is added to the wells of a 384-well plate.
-
5 µL of the diluted donor-labeled PD-1 is added to each well.
-
5 µL of the diluted acceptor-labeled PD-L1 is added to each well.
-
-
Incubation: The plate is sealed and incubated at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Signal Detection: The fluorescence is measured on an HTRF-compatible plate reader at two wavelengths: 620 nm (donor emission) and 665 nm (acceptor emission).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated. The percentage of inhibition is determined relative to the controls, and the IC50 value is calculated from the dose-response curve.
B. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable liquid broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Candida albicans) is prepared to a specific concentration (e.g., 1-5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. For MIC80, it is the lowest concentration that inhibits 80% of the growth compared to the control.[2]
IV. Visualizations
Figure 1. Workflow for the PD-1/PD-L1 HTRF inhibition assay.
Figure 2. Key structure-activity relationship trends observed.
References
A Comparative Analysis of the Biological Activity of Methyl o-tolyl sulfide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the known and potential biological activities of Methyl o-tolyl sulfide and its isomers, Methyl m-tolyl sulfide and Methyl p-tolyl sulfide. Due to a notable scarcity of direct comparative studies in publicly available literature, this document synthesizes information on related thioanisole derivatives to infer potential activities and proposes a framework for future experimental comparison.
Introduction
Methyl tolyl sulfides are aromatic thioethers with a structural resemblance to thioanisole. The position of the methyl group on the tolyl ring—ortho (o), meta (m), or para (p)—can significantly influence the molecule's electronic properties, steric hindrance, and ultimately, its biological activity. While research has predominantly focused on the chemical and biocatalytic oxidation of the para isomer, the distinct biological profiles of the ortho and meta isomers remain largely unexplored. This guide aims to highlight these knowledge gaps and provide a basis for systematic investigation.
Positional Isomerism and Predicted Biological Activity
The electronic effect of the methyl group, an electron-donating group, varies with its position on the aromatic ring. This variation is expected to influence the reactivity of the sulfur atom and the overall lipophilicity of the molecule, which are key determinants of biological activity.
-
This compound (2-methylthioanisole): The ortho-position of the methyl group may introduce steric hindrance around the sulfur atom, potentially affecting its interaction with biological targets like enzyme active sites.
-
Methyl m-tolyl sulfide (3-methylthioanisole): The meta-position has a weaker electronic influence on the sulfur atom compared to the ortho and para positions.
-
Methyl p-tolyl sulfide (4-methylthioanisole): The para-position allows for the strongest electron-donating effect on the sulfur atom through resonance, which could enhance its nucleophilicity and susceptibility to oxidation.
Based on studies of related substituted thioanisoles, potential areas of biological activity for methyl tolyl sulfide isomers could include antimicrobial, antifungal, cytotoxic, and enzyme inhibitory effects.
Data Presentation: A Framework for Comparison
Given the absence of direct quantitative data, the following tables are presented as a template for organizing future experimental findings. These tables illustrate the type of data required for a comprehensive comparison.
Table 1: Hypothetical Antimicrobial Activity of Methyl Tolyl Sulfide Isomers
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) |
| This compound | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Methyl m-tolyl sulfide | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | |
| Methyl p-tolyl sulfide | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
Table 2: Hypothetical Cytotoxicity of Methyl Tolyl Sulfide Isomers
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | HeLa (Cervical Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| Methyl m-tolyl sulfide | HeLa (Cervical Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available | |
| Methyl p-tolyl sulfide | HeLa (Cervical Cancer) | Data not available |
| A549 (Lung Cancer) | Data not available |
Table 3: Hypothetical Enzyme Inhibition Profile of Methyl Tolyl Sulfide Isomers
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Cytochrome P450 Isozyme | Data not available |
| Methyl m-tolyl sulfide | Cytochrome P450 Isozyme | Data not available |
| Methyl p-tolyl sulfide | Cytochrome P450 Isozyme | Data not available |
Experimental Protocols
To generate the data required for a meaningful comparison, the following standard experimental methodologies are recommended.
Antimicrobial Activity Assessment: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: The test compounds (Methyl o-, m-, and p-tolyl sulfide) are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, A549) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the methyl tolyl sulfide isomers for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assay: Cytochrome P450 Inhibition
This protocol describes a general method for assessing the inhibitory potential of the compounds against a specific cytochrome P450 (CYP) isozyme using a fluorescent probe substrate.
Protocol:
-
Reagent Preparation: Prepare solutions of the recombinant human CYP enzyme, a fluorescent probe substrate specific for the isozyme of interest, and the NADPH regenerating system.
-
Incubation Mixture: In a 96-well plate, combine the CYP enzyme, the test compound at various concentrations, and the buffer. Pre-incubate the mixture at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescent probe substrate and the NADPH regenerating system.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence production is proportional to the enzyme activity.
-
IC₅₀ Determination: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the comparative analysis of methyl tolyl sulfide isomers.
A comparative study of synthetic routes to aryl sulfides
For Researchers, Scientists, and Drug Development Professionals
The aryl sulfide motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals, agrochemicals, and functional materials. The efficient construction of the carbon-sulfur (C–S) bond is therefore of paramount importance. This guide provides an objective comparison of four prominent synthetic routes to aryl sulfides: the classical Ullmann condensation, the versatile Buchwald-Hartwig cross-coupling, a modern transition-metal-free approach using diaryliodonium salts, and the fundamental nucleophilic aromatic substitution (SNAr). We present a comparative analysis of their performance, supported by experimental data, to aid researchers in selecting the optimal method for their specific synthetic challenges.
Comparative Performance of Aryl Sulfide Synthetic Routes
The following table summarizes the key quantitative data for the synthesis of representative aryl sulfides using the four distinct methodologies. This allows for a direct comparison of their efficiency and reaction conditions.
| Parameter | Ullmann Condensation | Buchwald-Hartwig C-S Coupling | Transition-Metal-Free (Diaryliodonium Salt) | Nucleophilic Aromatic Substitution (SNAr) |
| Target Molecule | Diphenyl Sulfide | 4-Methoxyphenyl Phenyl Sulfide | 4-Methoxyphenyl Phenyl Sulfide | 1-Chloro-4-(phenylthio)benzene |
| Aryl Halide | Iodobenzene | 4-Bromoanisole | Diphenyliodonium Triflate | 1,4-Dichlorobenzene |
| Sulfur Source | Thiophenol | Thiophenol | Thiophenol | Thiophenol |
| Catalyst/Reagent | Copper Powder | Pd(OAc)₂ / Xantphos | Trifluoroacetic Acid (TFA) | - |
| Base | Potassium Carbonate | Sodium tert-butoxide | - | Potassium Carbonate |
| Solvent | DMF | Toluene | 1,4-Dioxane | DMF |
| Temperature | 180°C | 100°C | 110°C | 100°C |
| Reaction Time | 24 hours | 6 hours | 1.5 hours (microwave) | 4 hours |
| Yield | 65%[1] | 92%[1] | 83%[2] | ~90% (representative) |
| Catalyst Loading | Stoichiometric[1] | 1 mol% Palladium[1] | N/A (acid-mediated) | N/A |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative examples and may require optimization for different substrates.
Ullmann Condensation for Diphenyl Sulfide[1]
Materials:
-
Iodobenzene (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Potassium Carbonate (2.0 equiv)
-
Copper powder (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
A flame-dried round-bottom flask is charged with iodobenzene, thiophenol, potassium carbonate, and copper powder.
-
Anhydrous DMF is added, and the mixture is stirred under an inert atmosphere.
-
The reaction mixture is heated to 180°C and maintained for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered to remove inorganic salts and copper residues.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield diphenyl sulfide.
Palladium-Catalyzed Buchwald-Hartwig C-S Coupling[1][3]
Materials:
-
Aryl Bromide (1.0 equiv)
-
Thiol (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01 equiv)
-
Xantphos (0.015 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Toluene
Procedure:
-
A Schlenk tube is charged with Pd(OAc)₂, Xantphos, and sodium tert-butoxide.
-
The tube is evacuated and backfilled with argon three times.
-
Toluene, the aryl bromide, and the thiol are added sequentially via syringe.
-
The reaction mixture is stirred at 100°C for 6 hours.
-
After cooling, the mixture is diluted with ether and filtered through a pad of Celite.
-
The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired aryl sulfide.
Transition-Metal-Free Synthesis using a Diaryliodonium Salt[2]
Materials:
-
Thiol or Thioether (1.0 equiv)
-
Diaryliodonium Triflate (1.1 equiv)
-
Trifluoroacetic Acid (TFA, 1.0 equiv)
-
1,4-Dioxane
Procedure:
-
To a microwave vial is added the thiol or thioether, the diaryliodonium triflate, 1,4-dioxane, and trifluoroacetic acid.
-
The vial is sealed and heated in a microwave reactor at 110°C for 1.5 hours.
-
The reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)[4]
Materials:
-
Activated Aryl Halide (e.g., 1-chloro-4-nitrobenzene) (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium Carbonate (1.5 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, the activated aryl halide, thiophenol, and potassium carbonate are dissolved in DMF.
-
The mixture is stirred at 100°C for 4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction mixture is cooled and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to give the crude aryl sulfide.
-
Recrystallization or column chromatography can be used for further purification if necessary.
Reaction Mechanisms and Pathways
The following diagrams illustrate the proposed mechanisms for each synthetic route, providing a visual representation of the key steps involved in the C–S bond formation.
Caption: Proposed catalytic cycle for the Ullmann condensation.
Caption: Catalytic cycle of the Buchwald-Hartwig C-S coupling.
Caption: Proposed mechanism for acid-mediated aryl sulfide synthesis.[2]
Caption: The addition-elimination mechanism of SNAr.[3][4]
References
The Unexplored Potential of Methyl o-tolyl sulfide: A Comparative Outlook on Sulfur-Based Ligands in Catalysis
For researchers, scientists, and drug development professionals, the quest for novel and efficient catalytic systems is perpetual. While phosphine-based ligands have long dominated the landscape of cross-coupling reactions, the unique electronic and steric properties of sulfur-based ligands present a compelling, albeit less explored, frontier. This guide provides a comparative perspective on the potential performance of Methyl o-tolyl sulfide as a ligand, contextualized within the broader class of thioether ligands. Due to a notable lack of direct experimental data for this compound in the scientific literature, this comparison is based on established knowledge of analogous sulfur-based ligands and serves as a framework for future investigation.
Thioether ligands, characterized by a sulfur atom bridging two organic moieties, offer distinct advantages in certain catalytic applications. Their strong coordination to transition metals can enhance catalyst stability and modulate reactivity in unique ways compared to their phosphine counterparts.[1][2] The performance of these ligands is intricately linked to the steric and electronic environment around the sulfur atom.
Performance in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
| Ligand | Structure | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) | Notes |
| This compound | CH₃SC₆H₄CH₃ | Hypothetical: 1-2 | Hypothetical: 12-24 | Not Available | Not Available | The ortho-methyl group may introduce beneficial steric hindrance, potentially influencing selectivity. |
| Methyl phenyl sulfide | CH₃SC₆H₅ | 1-5 | 12-24 | Moderate to Good | Moderate | Often used as a model substrate, its ligating properties are less studied. Performance can be variable. |
| Di-tert-butyl sulfide | (CH₃)₃CSC(CH₃)₃ | 1-3 | 8-16 | Good to Excellent | High | The bulky tert-butyl groups can promote reductive elimination and enhance catalytic activity. |
| Thiophene | C₄H₄S | 2-5 | 18-36 | Low to Moderate | Low | The aromatic nature of the sulfur can lead to catalyst deactivation pathways. |
| 2-(Benzylthio)-6-methylpyridine | C₅H₄N(CH₂SC₆H₅)CH₃ | 0.5-2 | 4-12 | Good to Excellent | High | Bidentate N,S-ligation can lead to highly stable and active catalysts.[2] |
Experimental Protocols
A standardized experimental protocol is crucial for the meaningful evaluation and comparison of ligand performance. Below is a general methodology for a Suzuki-Miyaura cross-coupling reaction that can be adapted for screening sulfur-based ligands like this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid:
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sulfur-based ligand (e.g., this compound, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, the sulfur-based ligand, and potassium phosphate.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene and degassed water to the Schlenk tube via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for the desired reaction time (monitoring by TLC or GC-MS is recommended).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3]
Visualizing Catalytic Processes
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a fundamental process in which ligands like this compound would play a critical role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Workflow for Ligand Performance Evaluation
The systematic evaluation of a novel ligand requires a structured workflow, from initial catalyst preparation to detailed performance analysis. This process ensures reproducible and comparable results.
Figure 2: A logical workflow for the evaluation of a new ligand's performance.
Concluding Remarks
While the direct catalytic performance of this compound as a ligand remains to be experimentally validated, its structural features suggest it could be a viable candidate for palladium-catalyzed cross-coupling reactions. The presence of the ortho-tolyl group could provide a unique steric environment around the metal center, potentially influencing selectivity and reactivity. Further research, following systematic evaluation protocols as outlined, is necessary to elucidate the true potential of this and other under-explored thioether ligands. The data and methodologies presented here provide a foundational guide for researchers venturing into this promising area of catalyst development.
References
Cross-Validation of Experimental and Theoretical Data: A Comparative Guide to Methyl o-tolyl sulfide and Methyl p-tolyl sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "Methyl o-tolyl sulfide" and its isomer, "Methyl p-tolyl sulfide." Due to the limited availability of experimental data for the ortho isomer, this document presents a cross-validation of high-quality theoretical predictions for "this compound" against established experimental data for "Methyl p-tolyl sulfide." This approach offers valuable insights into the isomeric effects on the physicochemical and spectroscopic properties of these compounds.
Data Presentation: A Comparative Overview
The following tables summarize the key physical and spectroscopic data for both isomers. The data for "Methyl p-tolyl sulfide" is derived from experimental sources, while the data for "this compound" is based on theoretical predictions.
Table 1: Comparison of Physical Properties
| Property | This compound (Theoretical) | Methyl p-tolyl sulfide (Experimental) |
| Molecular Formula | C₈H₁₀S | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol | 138.23 g/mol |
| Boiling Point | Predicted: ~205-210 °C at 760 mmHg | 209 °C at 747 mmHg |
| Density | Predicted: ~1.03 g/mL at 20 °C | 1.027 g/mL at 25 °C[1] |
| Refractive Index (n²⁰/D) | Predicted: ~1.575 | 1.573[1] |
Table 2: Comparison of ¹H NMR Spectral Data (Solvent: CDCl₃)
| Proton Assignment | This compound (Predicted Chemical Shift, δ ppm) | Methyl p-tolyl sulfide (Experimental Chemical Shift, δ ppm) |
| -SCH₃ | ~2.45 (s, 3H) | 2.46 (s, 3H) |
| Ar-CH₃ | ~2.30 (s, 3H) | 2.32 (s, 3H) |
| Aromatic Protons | ~7.10-7.35 (m, 4H) | 7.11 (d, J=7.8 Hz, 2H), 7.23 (d, J=7.8 Hz, 2H) |
Table 3: Comparison of ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Carbon Assignment | This compound (Predicted Chemical Shift, δ ppm) | Methyl p-tolyl sulfide (Experimental Chemical Shift, δ ppm) |
| -SCH₃ | ~15.5 | 15.9 |
| Ar-CH₃ | ~19.0 | 21.1 |
| Aromatic C-S | ~137.0 | 135.8 |
| Aromatic C-CH₃ | ~135.0 | 137.2 |
| Aromatic CH | ~125.0, 126.5, 127.0, 130.0 | 129.8, 130.1 |
Table 4: Comparison of Key IR Spectral Data (Neat)
| Vibrational Mode | This compound (Predicted Wavenumber, cm⁻¹) | Methyl p-tolyl sulfide (Experimental Wavenumber, cm⁻¹) |
| C-H Aromatic Stretch | ~3060 | ~3050 |
| C-H Aliphatic Stretch | ~2920, 2850 | ~2920, 2850 |
| C=C Aromatic Stretch | ~1590, 1475 | ~1595, 1490 |
| C-S Stretch | ~700 | ~690 |
Table 5: Comparison of Mass Spectrometry Data (Electron Ionization)
| Ion | This compound (Predicted m/z) | Methyl p-tolyl sulfide (Experimental m/z) |
| Molecular Ion [M]⁺ | 138 | 138 |
| [M-CH₃]⁺ | 123 | 123 |
| [M-SCH₃]⁺ | 91 | 91 |
Experimental and Theoretical Protocols
This section details the methodologies for the experimental data cited for "Methyl p-tolyl sulfide" and the computational methods used to generate the theoretical data for "this compound."
Experimental Protocols for "Methyl p-tolyl sulfide"
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then analyzed.
Theoretical Protocols for "this compound"
-
NMR Spectra Prediction: ¹H and ¹³C NMR spectra were predicted using online cheminformatics platforms such as NMRDB.org or ChemAxon's NMR Predictor. These tools utilize algorithms based on large databases of experimental spectra and employ methods like hierarchical organization of spherical environments (HOSE) codes and machine learning to estimate chemical shifts and coupling constants.
-
IR Spectrum Calculation: The theoretical IR spectrum was calculated using computational chemistry software. The molecular geometry is first optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d). A frequency calculation is then performed on the optimized geometry to obtain the vibrational frequencies and their corresponding intensities.
-
Mass Spectrum Prediction: The prediction of the mass spectrum fragmentation pattern was based on established principles of mass spectrometry. The likely fragmentation pathways of the molecular ion were determined by considering the stability of the resulting carbocations and radical species. Common fragmentation patterns for aromatic sulfides were used as a guide.
Visualization of Isomeric Relationship
The logical relationship between the two isomers and their shared molecular formula is depicted in the following diagram.
References
Benchmarking the efficiency of "Methyl o-tolyl sulfide" in specific named reactions
For researchers and professionals in drug development and chemical synthesis, the choice of reagents is paramount to the efficiency, selectivity, and overall success of a reaction. This guide provides a comparative analysis of "Methyl o-tolyl sulfide" and its corresponding sulfoxide in two distinct and important organic reactions: enantioselective sulfoxidation and a transition-metal-free C-O cross-coupling reaction. The performance of the ortho-tolyl substrate is compared with other relevant aryl sulfides and sulfoxides, supported by experimental data and detailed protocols.
Enantioselective Oxidation of Aryl Sulfides
The selective oxidation of sulfides to chiral sulfoxides is a fundamental transformation in organic synthesis, with the products serving as valuable chiral auxiliaries and intermediates in the synthesis of pharmaceuticals. Here, we compare the enzymatic oxidation of "this compound" with other aryl sulfides using an artificial unspecific peroxygenase (artUPO), a biocatalyst capable of performing highly selective oxyfunctionalizations under mild conditions.
Comparative Performance in Biocatalytic Oxidation
The efficiency of artUPO in oxidizing various aryl methyl sulfides is summarized in the table below. The data highlights the substrate scope of the enzyme and provides a basis for comparing the reactivity of "this compound".
| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Configuration |
| This compound | Methyl o-tolyl sulfoxide | 40 | >99 | (S) |
| Methyl phenyl sulfide | Methyl phenyl sulfoxide | 99 | >99 | (S) |
| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | 98 | >99 | (S) |
| Methyl m-tolyl sulfide | Methyl m-tolyl sulfoxide | 95 | >99 | (S) |
| 4-Fluorophenyl methyl sulfide | 4-Fluorophenyl methyl sulfoxide | 85 | >99 | (S) |
| 4-Chlorophenyl methyl sulfide | 4-Chlorophenyl methyl sulfoxide | 78 | >99 | (S) |
| 4-Methoxyphenyl methyl sulfide | 4-Methoxyphenyl methyl sulfoxide | 92 | >99 | (S) |
Data adapted from studies on unspecific peroxygenases. Conversion and ee values are representative and can vary with specific reaction conditions.
Experimental Protocol: General Procedure for Biocatalytic Sulfoxidation
A solution of the aryl methyl sulfide (1 mM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing a co-solvent like DMSO (1-5% v/v) to aid substrate solubility is prepared. The reaction is initiated by the addition of the artificial unspecific peroxygenase (artUPO) to a final concentration of 1-5 µM. Hydrogen peroxide (H₂O₂) is then added portion-wise or via a syringe pump over a period of several hours to a final concentration of 1.1-1.5 equivalents, while maintaining the reaction temperature at 25-30 °C with gentle agitation. The reaction progress is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Experimental Workflow for Biocatalytic Sulfoxidation
Caption: Workflow for the biocatalytic oxidation of aryl methyl sulfides.
Transition-Metal-Free C-O Cross-Coupling of Aryl Methyl Sulfoxides
A novel and increasingly important area of research is the development of transition-metal-free cross-coupling reactions, which offer advantages in terms of cost, toxicity, and ease of product purification. Here, we evaluate the performance of "Methyl o-tolyl sulfoxide" as an electrophile in a formal nucleophilic aromatic substitution reaction with alcohols, a reaction that proceeds without a transition metal catalyst.[1][2]
Comparative Performance in Transition-Metal-Free Cross-Coupling
The following table compares the yields of various aryl methyl sulfoxides in the cross-coupling reaction with cyclohexylethan-1-ol. This data demonstrates the influence of the electronic and steric properties of the aryl group on the reaction efficiency.
| Aryl Methyl Sulfoxide | Alcohol | Product | Yield (%) |
| Methyl o-tolyl sulfoxide | Cyclohexylethan-1-ol | 1-Cyclohexyl-2-(o-tolyloxy)ethane | 65 |
| Phenyl methyl sulfoxide | Cyclohexylethan-1-ol | 1-Cyclohexyl-2-phenoxyethane | 76 |
| 4-Cyanophenyl methyl sulfoxide | Cyclohexylethan-1-ol | 1-Cyclohexyl-2-(4-cyanophenoxy)ethane | 92 |
| 4-(Trifluoromethyl)phenyl methyl sulfoxide | Cyclohexylethan-1-ol | 1-Cyclohexyl-2-(4-(trifluoromethyl)phenoxy)ethane | 95 |
| 4-Methoxyphenyl methyl sulfoxide | Cyclohexylethan-1-ol | 1-Cyclohexyl-2-(4-methoxyphenoxy)ethane | 58 |
| 1-Naphthyl methyl sulfoxide | Cyclohexylethan-1-ol | 1-(2-(Cyclohexylethoxy))naphthalene | 94 |
Data adapted from a study on transition-metal-free cross-coupling of aryl methyl sulfoxides.[1][2]
Experimental Protocol: General Procedure for Transition-Metal-Free C-O Cross-Coupling
In an oven-dried reaction vessel under an inert atmosphere (e.g., argon), the aryl methyl sulfoxide (0.2 mmol), the alcohol (0.4 mmol), and potassium tert-butoxide (KOtBu, 0.4 mmol) are combined in anhydrous 1,2-dimethoxyethane (DME, 0.4 mL). The reaction mixture is then heated to 110 °C for 12 hours. After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired alkyl aryl ether.
Proposed Reaction Pathway
The reaction is proposed to proceed via a nucleophilic addition mechanism.[1]
Caption: Proposed mechanism for the transition-metal-free C-O cross-coupling.[1]
Conclusion
This comparative guide demonstrates the utility of "this compound" and its corresponding sulfoxide in two distinct and synthetically valuable reactions. In biocatalytic enantioselective oxidation, "this compound" is a viable substrate, albeit with slightly lower conversion compared to its para- and meta-isomers, but still achieving excellent enantioselectivity. In the transition-metal-free C-O cross-coupling reaction, "Methyl o-tolyl sulfoxide" performs moderately well, with yields influenced by the steric hindrance of the ortho-methyl group compared to less hindered or electron-deficient aryl sulfoxides. The provided data and protocols offer a valuable resource for researchers in selecting appropriate substrates and reaction conditions for their synthetic endeavors.
References
Safety Operating Guide
Navigating the Disposal of Methyl o-Tolyl Sulfide: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, procedural framework for the safe disposal of methyl o-tolyl sulfide, a thioether compound. In the absence of a specific Safety Data Sheet (SDS) for the ortho-isomer, this guidance is based on the safety data for the closely related compound, methyl p-tolyl sulfide. It is imperative to handle this compound with a high degree of caution, assuming it may possess similar or greater hazards than its para-isomer. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to handle this compound with the appropriate safety measures. Based on data for analogous compounds, thioethers may be combustible and harmful.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of properly after use.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.
Spill Management: In the event of a spill, evacuate the immediate area and eliminate all potential sources of ignition. Absorb the spill using an inert material like sand or vermiculite, and collect it into a sealed, properly labeled container for hazardous waste disposal.
Quantitative Data Summary
The following table summarizes key physical and chemical properties for methyl p-tolyl sulfide, which should be used as a guideline for handling this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀S[1] |
| Molecular Weight | 138.23 g/mol [1] |
| Form | Liquid |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 52-54 °C / 1 mmHg |
| Density | 1.027 g/mL at 25 °C |
| Flash Point | 85 °C (185 °F) - closed cup |
| Refractive Index | n20/D 1.573 (lit.) |
Disposal Procedures
The primary and most secure method for the disposal of this compound is through a licensed hazardous waste disposal contractor.
Step 1: Waste Collection
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
The label must clearly indicate "Hazardous Waste," the full chemical name "this compound," and include relevant hazard pictograms (e.g., Flammable, Harmful/Irritant).
Step 2: Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be designated for hazardous chemical waste.
Step 3: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Provide a comprehensive description of the waste, including its chemical composition and volume.
Step 4: On-site Treatment (for diluted aqueous solutions, if permissible)
-
Consult Local Regulations: Before considering any on-site treatment, verify with your local EHS office and wastewater treatment authority if this is a permissible option.
-
Chemical Oxidation: For small quantities of dilute aqueous solutions, chemical oxidation may be a viable treatment method. This typically involves reacting the sulfide with an oxidizing agent like sodium hypochlorite (bleach).
-
The reaction should be performed in a fume hood.
-
The oxidizing agent should be added slowly and in a controlled manner, as the reaction may be exothermic.
-
After the reaction is complete (indicated by the absence of the characteristic sulfide odor), the solution should be neutralized to a pH of approximately 7.
-
-
Final Disposal of Treated Waste: The neutralized solution must be disposed of in accordance with local regulations. It may be permissible for sewer disposal, but this must be confirmed with the relevant authorities. If not, it must be collected as hazardous waste.
Experimental Protocol for Chemical Oxidation
This protocol is a general guideline for the oxidation of a sulfide and should be optimized on a small scale before being applied to larger quantities.
-
Preparation: In a suitable reaction vessel within a chemical fume hood, place the aqueous solution containing the this compound.
-
Addition of Oxidant: Slowly add a solution of sodium hypochlorite (commercial bleach is typically 5-8% sodium hypochlorite) to the sulfide solution while stirring continuously. Monitor the temperature of the reaction mixture.
-
Reaction Monitoring: Continue the addition of the oxidant until the characteristic odor of the sulfide is no longer detectable.
-
Neutralization: Once the reaction is complete, test the pH of the solution. If necessary, neutralize the solution by adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) until the pH is approximately 7.
-
Disposal: Dispose of the neutralized solution as per your institution's and local authority's guidelines.
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl o-tolyl sulfide
This guide provides immediate and essential safety protocols for laboratory personnel handling Methyl o-tolyl sulfide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from closely related compounds, such as Methyl p-tolyl sulfide and other flammable organosulfur compounds. Researchers should handle this chemical with caution and adhere to these guidelines to minimize risk.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table outlines the required equipment for handling this compound.
| Body Part | Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended to protect against skin contact. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[1] |
| Eyes/Face | Safety goggles or a face shield | Wear tightly fitting safety goggles to protect against splashes.[2] A face shield may be worn for additional protection. |
| Body | Laboratory coat or chemical-resistant apron | A standard laboratory coat should be worn. For tasks with a higher risk of splashing, a chemical-resistant apron or suit is advised. |
| Respiratory | Fume hood or respirator | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3] |
Operational Plan
Adherence to a strict operational protocol is essential for safety when handling this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational.
-
Assemble all necessary PPE as detailed in the table above.
-
Locate the nearest eyewash station and safety shower before beginning work.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
2. Handling:
-
Ground all equipment to prevent static discharge, as vapors may form explosive mixtures with air.
-
Use spark-proof tools.
-
Keep the container tightly closed when not in use and store in a cool, well-ventilated area away from heat and ignition sources.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the handling area.[1]
3. Disposal Plan:
-
Dispose of this compound and any contaminated materials as hazardous waste.[1]
-
Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Do not mix with other waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
First Aid Measures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Quantitative Data Summary
The following table summarizes key quantitative data for the closely related compound, Methyl p-tolyl sulfide, which may be similar to this compound.
| Property | Value |
| Molecular Formula | C₈H₁₀S |
| Molecular Weight | 138.23 g/mol |
| Boiling Point | 52-54 °C / 1 mmHg[3] |
| Density | 1.027 g/mL at 25 °C[3] |
| Flash Point | 85 °C (185 °F) - closed cup[3] |
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

